molecular formula C21H28ClNO3 B070116 Co 101244 hydrochloride

Co 101244 hydrochloride

Cat. No.: B070116
M. Wt: 377.9 g/mol
InChI Key: WFFZHKKSIDENAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Co 101244 hydrochloride is a potent, cell-permeable, and selective ATP-competitive inhibitor of the PIM kinase family, with particular efficacy against PIM-1, PIM-2, and PIM-3 isoforms. This small molecule is a valuable pharmacological tool for elucidating the diverse roles of PIM kinases in oncogenesis, cell survival, and proliferation. PIM kinases are frequently overexpressed in hematological malignancies and solid tumors, and they function as key regulators of apoptosis, cell cycle progression, and therapeutic resistance. By selectively inhibiting PIM kinase activity, this compound induces apoptosis and suppresses the growth of cancer cells in vitro, making it an essential compound for studying signaling pathways in cancer biology and for screening potential combination therapies. Its research applications extend to investigating immune responses, as PIM kinases are also implicated in cytokine signaling and hematopoietic cell development. Provided as a hydrochloride salt to enhance solubility and bioavailability in experimental systems, this inhibitor is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to ensure high purity and batch-to-batch consistency for reliable and reproducible research outcomes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZHKKSIDENAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Co 101244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also identified by the synonyms PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B subunit. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, the resultant impact on intracellular signaling cascades, and its observed effects in both in vitro and in vivo experimental models. The document provides a compilation of quantitative pharmacological data, summaries of key experimental protocols used in its characterization, and visual diagrams of its mechanism and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

The primary mechanism of action of this compound is its function as a selective antagonist at the NMDA receptor, specifically targeting heterotetramers that include the GluN2B subunit.[1][2][3][4][5] NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, and neuronal development. However, their overactivation, particularly of those containing the GluN2B subunit, is a key factor in excitotoxic neuronal cell death, a process implicated in various neurological disorders, including cerebral ischemia and neurodegenerative diseases.[1][2][6]

This compound binds to the GluN2B-containing NMDA receptor, inhibiting its activation by glutamate and the co-agonist glycine. This blockade prevents the excessive influx of calcium (Ca²⁺) into the neuron, which is the primary trigger for excitotoxic cascades.[3] The remarkable selectivity of this compound for the GluN2B subunit over other GluN2 subunits (GluN2A, GluN2C) minimizes off-target effects and provides a refined tool for investigating the specific roles of GluN2B in physiological and pathological states.

Signaling Pathway of GluN2B-Mediated Excitotoxicity and Intervention by this compound

Under excitotoxic conditions, such as those occurring during a stroke, excessive glutamate release leads to the over-stimulation of NMDA receptors. The subsequent massive influx of Ca²⁺ through GluN2B-containing receptors activates a cascade of neurotoxic downstream signaling pathways. This compound intervenes at the initial step by blocking the receptor channel, thus preventing this pathological Ca²⁺ overload.

G cluster_0 Excitotoxic Stimulus (e.g., Ischemia) cluster_1 Postsynaptic Terminal cluster_2 Downstream Pro-Death Signaling Glutamate Excess Glutamate Release NMDAR GluN2B-NMDA Receptor Glutamate->NMDAR Binds & Over-activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel PSD95 PSD95 NMDAR->PSD95 Scaffolding nNOS ↑ nNOS Activation → ↑ NO Ca_Influx->nNOS Mito Mitochondrial Dysfunction (↑ ROS, ↓ ATP) Ca_Influx->Mito Apoptosis Activation of Apoptotic Pathways (Caspases, DAPK1) Ca_Influx->Apoptosis Death Neuronal Cell Death nNOS->Death Mito->Death Apoptosis->Death Co101244 Co 101244 HCl Co101244->NMDAR Antagonizes/ Blocks PSD95->nNOS Coupling

Caption: Signaling pathway of GluN2B-mediated excitotoxicity and its inhibition by Co 101244 HCl.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC₅₀) values for different NMDA receptor subunit combinations.

Receptor Subunit Combination IC₅₀ (µM) Reference
GluN1A/GluN2B0.043[1][2][4][5]
GluN1A/GluN2A> 100[1][2][4][5]
GluN1A/GluN2C> 100[1][2][4][5]

This data highlights the exceptional selectivity of this compound for GluN2B-containing NMDA receptors, with a selectivity ratio of over 2000-fold compared to GluN2A and GluN2C subunits.

Key Experimental Protocols

The characterization of this compound (as Ro 63-1908) has been described in several key studies. The following are summaries of the methodologies employed.

In Vitro Characterization

Objective: To determine the potency and selectivity of the compound for different NMDA receptor subtypes.

  • Receptor Binding Assays:

    • Method: Competitive binding assays were performed using rat brain membranes and a radiolabeled NMDA receptor channel blocker, such as [³H]dizocilpine (MK-801).

    • Procedure: Membranes were incubated with the radioligand in the presence of varying concentrations of this compound. The displacement of the radioligand was measured to determine the binding affinity (IC₅₀) of the test compound.

  • Electrophysiology on Recombinant Receptors:

    • Method: Two-electrode voltage-clamp electrophysiology was used on Xenopus oocytes expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1A/GluN2A, GluN1A/GluN2B).

    • Procedure: Oocytes were voltage-clamped, and currents were evoked by the application of glutamate and glycine. This compound was then co-applied at various concentrations to determine its inhibitory effect on the evoked currents, allowing for the calculation of IC₅₀ values for each receptor subtype.

In Vitro Neuroprotection Assays

Objective: To assess the ability of the compound to protect neurons from excitotoxic insults.

  • Oxygen-Glucose Deprivation (OGD) Model:

    • Method: Primary cortical neuron cultures were subjected to a period of OGD to simulate ischemic conditions.

    • Procedure: Cultures were incubated in a glucose-free medium in a hypoxic chamber. This compound was added to the medium at different concentrations during the OGD period. Cell viability was assessed 24 hours later using assays such as LDH release or MTT reduction. The concentration of this compound that provided 50% protection (IC₅₀) was determined.

In Vivo Efficacy and Behavioral Models

Objective: To evaluate the neuroprotective effects and central nervous system activity of the compound in living organisms.

  • Focal Cerebral Ischemia Model (MCAo):

    • Method: The middle cerebral artery occlusion (MCAo) model in rats or mice was used to induce a focal ischemic stroke.

    • Procedure: A filament was inserted into the internal carotid artery to block blood flow to the MCA. This compound or vehicle was administered (e.g., intraperitoneally or subcutaneously) before, during, or after the ischemic insult. After a reperfusion period, the brains were sectioned and stained (e.g., with TTC) to measure the infarct volume. The reduction in infarct volume in the drug-treated group compared to the vehicle group indicated neuroprotection.

  • Anticonvulsant Models:

    • Method: The sound-induced seizure model in DBA/2 mice or NMDA-induced seizures.

    • Procedure: Animals were pre-treated with various doses of this compound (e.g., 1-10 mg/kg, i.p.) before being exposed to a loud acoustic stimulus or an injection of NMDA. The ability of the compound to prevent or delay the onset of seizures was measured to determine its anticonvulsant efficacy (ED₅₀).[4]

  • Behavioral Pharmacology:

    • Method: Various behavioral tests in rodents, such as locomotor activity monitoring and the 5-choice serial reaction time task (5-CSRTT), were used to assess the compound's effects on motor function and cognition.

    • Procedure: Rats or mice were administered this compound (e.g., 0.3-30 mg/kg, s.c.), and their performance was compared to vehicle-treated controls to evaluate potential side effects or therapeutic benefits.

G cluster_0 In Vitro Experimental Workflow start_vitro Prepare Xenopus Oocytes or Neuronal Cultures inject Inject with NMDA Receptor Subunit mRNA (e.g., GluN1/GluN2B) start_vitro->inject culture Culture Neurons start_vitro->culture clamp Two-Electrode Voltage Clamp inject->clamp ogd Induce OGD culture->ogd apply_agonist Apply Glutamate/ Glycine clamp->apply_agonist apply_co Co-apply Co 101244 HCl (Varying Conc.) ogd->apply_co measure_viability Assess Cell Viability (LDH/MTT) ogd->measure_viability apply_agonist->apply_co measure_current Measure Inhibitory Current apply_co->measure_current calc_ic50 Calculate IC₅₀ measure_current->calc_ic50 measure_viability->calc_ic50

Caption: Generalized workflow for in vitro characterization of this compound.

Summary and Future Directions

This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its mechanism of action centers on the prevention of pathological Ca²⁺ influx, a critical event in excitotoxic neuronal injury. This high degree of selectivity makes it an invaluable research tool for dissecting the specific contributions of the GluN2B subunit to synaptic function and disease pathophysiology. The demonstrated neuroprotective effects in preclinical models of ischemia and seizures underscore its potential as a therapeutic lead.[1][2][4] Future research will likely focus on further delineating the therapeutic window for neuroprotection, exploring its utility in other neurological and psychiatric conditions where GluN2B dysfunction is implicated, and developing analogs with optimized pharmacokinetic and safety profiles for clinical development.

References

An In-depth Technical Guide to Co 101244 Hydrochloride: A Selective GluN2B Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B subunit. This selectivity confers a favorable pharmacological profile, suggesting potential therapeutic applications in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression, with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists. This document provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound.

Core Function and Mechanism of Action

This compound exerts its primary function by selectively inhibiting the activity of NMDA receptors that incorporate the GluN2B subunit. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, a key pathological process in many neurological disorders.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the pharmacological and biophysical properties of the receptor. This compound binds to a site on the GluN2B subunit, allosterically inhibiting the ion channel function and thereby reducing the influx of calcium ions (Ca²⁺) in response to glutamate and glycine binding. This selective antagonism of GluN2B-containing receptors is a key feature, as it is hypothesized that these receptors are major contributors to excitotoxic neuronal damage.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Receptor Subunit Value Reference
IC₅₀GluN1A/GluN2B0.043 µM
IC₅₀GluN1A/GluN2A> 100 µM
IC₅₀GluN1A/GluN2C> 100 µM

Table 1: In Vitro Potency and Selectivity of this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's response. The data demonstrates high selectivity for GluN2B-containing NMDA receptors.

Model Parameter Dose/Concentration Effect Reference
Mouse Maximal Electroshock (MES)ED₅₀1.5 mg/kgAnticonvulsant
Rat Focal Ischemia ModelNeuroprotectionNot specifiedDose-related neuroprotective effect[1]
Rat Behavioral Studies5-CSRTT0.3-3 mg/kgIncreased premature responses[2]

Table 2: In Vivo Efficacy of this compound. ED₅₀ is the dose required to produce a therapeutic effect in 50% of the population. 5-CSRTT (5-Choice Serial Reaction Time Task) is a measure of attention and impulsivity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_receptor NMDA Receptor Glutamate Glutamate NMDAR GluN1 GluN1 GluN2B GluN2B Glutamate->NMDAR:n2b1 Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Co101244 Co 101244 hydrochloride Co101244->NMDAR:n2b2 Inhibits Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Initiates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Leads to (in excess)

Caption: Mechanism of this compound action on the NMDA receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity and selectivity of this compound for different NMDA receptor subtypes.

  • Membrane Preparation:

    • HEK293 cells stably expressing human NMDA receptor subunits (GluN1A/GluN2A, GluN1A/GluN2B, or GluN1A/GluN2C) are cultured and harvested.

    • Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of cell membrane preparation.

      • 25 µL of [³H]MK-801 (a non-selective NMDA receptor channel blocker) at a final concentration of 5 nM.

      • 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).

      • Assay buffer to a final volume of 250 µL.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., 10 µM MK-801).

    • The plate is incubated at room temperature for 2 hours with gentle agitation.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the functional inhibition of NMDA receptor currents by this compound.

Electrophysiology_Workflow start Start cell_prep HEK293 Cell Culture & Transfection with NMDA Receptor Subunits start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching control_rec Record Baseline NMDA-evoked Currents (Apply Glutamate + Glycine) patching->control_rec drug_app Bath Apply this compound control_rec->drug_app drug_rec Record NMDA-evoked Currents in the Presence of the Compound drug_app->drug_rec analysis Analyze Current Inhibition and Determine IC₅₀ drug_rec->analysis end End analysis->end

Caption: Experimental workflow for electrophysiological characterization.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured on glass coverslips.

    • Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) and a marker gene (e.g., GFP).

  • Electrophysiological Recording:

    • Recordings are performed 24-48 hours post-transfection.

    • The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with 0.01 glycine, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, pH adjusted to 7.2.

    • Whole-cell voltage-clamp recordings are made from GFP-positive cells at a holding potential of -60 mV.

    • NMDA receptor-mediated currents are evoked by the rapid application of 100 µM glutamate and 10 µM glycine.

  • Drug Application and Data Analysis:

    • After establishing a stable baseline current, this compound is applied to the bath at increasing concentrations.

    • The degree of current inhibition at each concentration is measured.

    • The IC₅₀ is determined by fitting the concentration-response data to the Hill equation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its high selectivity makes it a more precise pharmacological probe compared to non-selective NMDA receptor antagonists. The data summarized herein underscores its potential as a lead compound for the development of novel therapeutics for a range of central nervous system disorders characterized by NMDA receptor dysfunction and excitotoxicity. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

References

The Discovery and Synthesis of Co 101244 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective GluN2B Antagonist

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits containing the GluN2B (formerly NR2B) subunit.[1][2][3] This high selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned Co 101244 as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, it has shown promise in preclinical studies for its neuroprotective and anticonvulsant properties.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

Co 101244 was identified through a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, which exhibited modest but selective NMDA receptor antagonist activity. The optimization process, detailed in a seminal 1999 publication in the Journal of Medicinal Chemistry by Zhou et al., focused on enhancing potency, reducing off-target effects, and improving in vivo activity.

The pharmacological activity of Co 101244 was primarily characterized by its potent and selective inhibition of NMDA receptors containing the GluN2B subunit. This was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing cloned rat NMDA receptors.[5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's pharmacological activity.

ParameterValueReceptor/AssayReference
IC50 0.043 µMGluN1A/GluN2B[1][2][6]
IC50 > 100 µMGluN1A/GluN2A[1][2][6]
IC50 > 100 µMGluN1A/GluN2C[1][2][6]
ED50 1.5 mg/kgMouse Maximal Electroshock (MES) Assay[2][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of the piperidine core, followed by N-alkylation and final deprotection. The synthetic scheme is outlined below, based on the procedure described by Zhou et al. (1999).

Diagram: Synthetic Pathway of this compound

G cluster_0 Synthesis of Intermediate 6e cluster_1 Synthesis of Intermediate 7b cluster_2 Final Assembly and Deprotection 4_methylbenzyl_chloride 4-Methylbenzyl chloride Mg Mg, THF 4_methylbenzyl_chloride->Mg Grignard 4-Methylbenzyl- magnesium chloride Mg->Grignard Intermediate_16 1-Benzyl-4-hydroxy-4- (4-methylbenzyl)piperidine (16) Grignard->Intermediate_16 Reaction with 1-benzyl-4-piperidone 1_benzyl_4_piperidone 1-Benzyl-4-piperidone 1_benzyl_4_piperidone->Intermediate_16 H2_PdC H₂, 10% Pd/C Intermediate_16->H2_PdC Intermediate_6e 4-Hydroxy-4-(4-methylbenzyl)- piperidine (6e) H2_PdC->Intermediate_6e Intermediate_9e 1-[2-(4-Benzyloxyphenoxy)ethyl]-4- hydroxy-4-(4-methylbenzyl)piperidine (9e) Intermediate_6e->Intermediate_9e Alkylation 4_benzyloxyphenol 4-Benzyloxyphenol dibromoethane 1,2-Dibromoethane, K₂CO₃ 4_benzyloxyphenol->dibromoethane Intermediate_7b 2-(4-Benzyloxyphenoxy)- ethyl bromide (7b) dibromoethane->Intermediate_7b Intermediate_7b->Intermediate_9e H2_PdOH2 H₂, 20% Pd(OH)₂ Intermediate_9e->H2_PdOH2 Co_101244_freebase Co 101244 (Free Base) H2_PdOH2->Co_101244_freebase HCl HCl Co_101244_freebase->HCl Co_101244_HCl This compound HCl->Co_101244_HCl G cluster_potency Potency and Selectivity Assessment cluster_offtarget Off-Target Activity Assessment cluster_invivo In Vivo Efficacy Assessment Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection TEVC Two-Electrode Voltage Clamp (TEVC) Recording Oocyte_Prep->TEVC NMDA_Application Application of NMDA/Glycine TEVC->NMDA_Application Co101244_Application Application of Co 101244 NMDA_Application->Co101244_Application IC50_Determination IC₅₀ Determination Co101244_Application->IC50_Determination Alpha1_Binding α₁-Adrenergic Receptor Binding Assay Off_Target_Results Assessment of Side Effect Liability Alpha1_Binding->Off_Target_Results K_Channel Neuronal K⁺ Channel Inhibition Assay K_Channel->Off_Target_Results Animal_Prep Mouse Preparation and Drug Administration MES Maximal Electroshock (MES) Animal_Prep->MES Seizure_Assessment Observation of Tonic Hindlimb Extension MES->Seizure_Assessment ED50_Determination ED₅₀ Determination Seizure_Assessment->ED50_Determination

References

Ro 63-1908: A Technical Guide to its Biological Activity and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug development.[1][3] Its activity-dependent mechanism of action further refines its pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1][4] This technical guide provides a comprehensive overview of the biological activity, significance, and experimental data associated with Ro 63-1908.

Introduction: The NMDA Receptor and the Role of the NR2B Subunit

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, epilepsy, and neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2 subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant during early development. It is associated with synaptic plasticity and has been a key target for therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to offer neuroprotection without the severe side effects associated with non-selective NMDA receptor blockers.[3]

Biological Activity of Ro 63-1908

Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

In Vitro Pharmacology

The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high affinity and selectivity for the NR2B subunit.

Assay Parameter Value Reference
[3H]dizocilpine BindingIC50 (High-affinity site)0.002 µM[1][2]
[3H]dizocilpine BindingIC50 (Low-affinity site)97 µM[1][2]
Recombinant Receptors (NR1C + NR2B)IC500.003 µM[1]
Recombinant Receptors (NR1A/2B)IC500.043 µM[5]
Recombinant Receptors (NR1C + NR2A)IC50>100 µM[1]
Recombinant Receptors (NR1A/2A)IC50>100 µM[5]
Recombinant Receptors (NR1A/2C)IC50>100 µM[5]
Glutamate-induced ToxicityIC500.68 µM[1][2]
Oxygen/Glucose Deprivation-induced ToxicityIC500.06 µM[1][2]
In Vivo Pharmacology

In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-1908, demonstrating its efficacy in various animal models of neurological disorders.

Model Parameter Dose/Concentration Effect Reference
Sound-induced Seizures (DBA/2 mice)ED504.5 mg/kg i.p.Anticonvulsant[1][2]
NMDA-induced SeizuresED502.31 mg/kg i.v.Anticonvulsant[1][2]
Permanent Focal Ischemia (Cortical Damage)Plasma Concentration450 ng/ml39% Neuroprotection[1][2]
Spontaneous Motor Activity (Rats/Mice)1-30 mg/kg s.c.Mild increase[3][4]
5-Choice Serial Reaction Time Task (Rats)0.3-3 mg/kgIncreased premature responses[3][4]
DRL24 Task (Rats)0.3-3 mg/kgReduced inter-response time, increased response rate[3][4]
Inflammation-induced Behavioral Allodynia5 mg/kg i.p.Significant reduction[6]
Methamphetamine Conditioned Place Preference (Acquisition in male rats)3.0 mg/kgBlocked[7]

Signaling Pathways and Mechanism of Action

Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This modulation of calcium signaling is central to its neuroprotective and behavioral effects.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds to NR2B Glycine Glycine Glycine->NMDA_Receptor Binds to NR1 Ro631908 Ro 63-1908 Ro631908->NMDA_Receptor Antagonizes NR2B Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Survival Cell Survival Downstream->Survival Death Cell Death (Excitotoxicity) Downstream->Death Overactivation leads to CPP_Workflow cluster_conditioning Conditioning Phase Start Start CPP Experiment PreTest Pre-conditioning Test (Baseline Preference) Start->PreTest Conditioning Conditioning Sessions PreTest->Conditioning Ro_Admin_Acq Administer Ro 63-1908 (Test on Acquisition) PreTest->Ro_Admin_Acq PostTest Post-conditioning Test (Measure CPP) Ro_Admin_Exp Administer Ro 63-1908 (Test on Expression) PostTest->Ro_Admin_Exp End End Drug_Pairing Drug + Paired Compartment Vehicle_Pairing Vehicle + Unpaired Compartment Ro_Admin_Acq->Conditioning Ro_Admin_Exp->End

References

The Neuroprotective Potential of Co 101244 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244 hydrochloride, a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor, has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neurological disorders. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental evidence supporting the neuroprotective efficacy of this compound. Detailed experimental protocols from key studies are presented, alongside structured quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's role in mitigating neuronal damage.

Introduction

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a central mechanism in a variety of acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in mediating excitotoxic neuronal death. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition, particularly the presence of the GluN2B subunit, is crucial in determining the receptor's biophysical properties and its coupling to intracellular death signaling pathways.

This compound (also known as PD 174494) is a noncompetitive, ifenprodil-like antagonist with high selectivity for GluN2B-containing NMDA receptors. This selectivity presents a promising therapeutic strategy to inhibit the detrimental effects of excessive NMDA receptor activation while potentially preserving the physiological functions mediated by other NMDA receptor subtypes. This guide will delve into the technical details of the neuroprotective properties of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to and inhibiting the function of NMDA receptors containing the GluN2B subunit.[1] Overactivation of these receptors, particularly those located extrasynaptically, triggers a cascade of intracellular events leading to neuronal demise. This includes excessive calcium (Ca2+) influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[2][3] By blocking these receptors, this compound effectively mitigates this excitotoxic cascade.[2][3]

The signaling pathway below illustrates the central role of GluN2B-containing NMDA receptors in excitotoxicity and the point of intervention for this compound.

Neuroprotective Mechanism of this compound cluster_0 Excitotoxic Cascade cluster_1 Therapeutic Intervention Glutamate Glutamate GluN2B-NMDA-R GluN2B-containing NMDA Receptor Glutamate->GluN2B-NMDA-R Activates Ca_Influx Excessive Ca2+ Influx GluN2B-NMDA-R->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death Apoptosis->Neuronal_Death Co101244 Co 101244 hydrochloride Co101244->GluN2B-NMDA-R Inhibits

Figure 1: Mechanism of this compound in blocking the excitotoxic cascade.

Quantitative Data

The selectivity and potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data regarding its activity and neuroprotective efficacy.

Table 1: In Vitro Receptor Binding Affinity and Potency
Receptor Subunit CombinationIC50 (μM)Reference
GluN1A/GluN2B0.043
GluN1A/GluN2A> 100
GluN1A/GluN2C> 100
Table 2: In Vivo Neuroprotective and Pharmacological Effects
Experimental ModelSpeciesDosageEffectReference
Global Cerebral Ischemia (Cardiac Arrest/CPR)Mouse10 mg/kg, i.p.Protected CA1 hippocampal neurons from ischemic injury.[1]
Levodopa-induced dyskinesiaRat0.1 mg/kg, s.c.67% reduction in dyskinesia.[2]
Levodopa-induced dyskinesiaRat1 mg/kg, s.c.71% reduction in dyskinesia.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols from key studies investigating the neuroprotective properties of this compound.

In Vivo Global Cerebral Ischemia Model

The following protocol is adapted from Quillinan et al. (2015), which investigated the role of GluN2B-containing NMDA receptors in neuronal injury following global cerebral ischemia.[1]

Objective: To determine the neuroprotective effect of this compound on hippocampal CA1 neurons and cerebellar Purkinje cells following cardiac arrest and cardiopulmonary resuscitation (CA/CPR) in mice.

Experimental Workflow:

In Vivo Global Cerebral Ischemia Protocol Animal_Prep Animal Preparation (Adult C57BL/6 mice) Anesthesia Anesthesia Induction (Isoflurane) Animal_Prep->Anesthesia Surgery Surgical Procedure (Catheterization) Anesthesia->Surgery CA_Induction Cardiac Arrest Induction (KCl injection) Surgery->CA_Induction CPR Cardiopulmonary Resuscitation (Chest compressions, Epinephrine) CA_Induction->CPR Drug_Admin Drug Administration (Co 101244 HCl or Vehicle, i.p.) CPR->Drug_Admin Recovery Post-operative Recovery and Monitoring Drug_Admin->Recovery Histology Histological Analysis (Brain sectioning, H&E staining) Recovery->Histology Quantification Neuronal Injury Quantification (Cell counting) Histology->Quantification

Figure 2: Experimental workflow for the in vivo global cerebral ischemia model.

Materials:

  • Adult male C57BL/6 mice

  • Isoflurane anesthetic

  • Potassium chloride (KCl) solution

  • Epinephrine

  • This compound (10 mg/kg)

  • Vehicle (saline)

  • Paraformaldehyde (PFA) for perfusion

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Animal Preparation and Surgery: Mice were anesthetized with isoflurane. A catheter was placed for drug and fluid administration.

  • Cardiac Arrest Induction: Cardiac arrest was induced by the administration of KCl.

  • Cardiopulmonary Resuscitation (CPR): Following a defined period of cardiac arrest (e.g., 8 minutes), CPR was initiated with chest compressions and administration of epinephrine.

  • Drug Administration: Immediately following resuscitation, mice were administered either this compound (10 mg/kg, intraperitoneally) or a vehicle control.

  • Post-operative Care and Recovery: Animals were allowed to recover and were monitored for a specified period (e.g., 3 days).

  • Histological Analysis: After the recovery period, mice were euthanized and transcardially perfused with 4% PFA. Brains were removed, post-fixed, and sectioned.

  • Quantification of Neuronal Injury: Brain sections were stained with H&E. The number of surviving neurons in the hippocampal CA1 region and the cerebellum was quantified by an observer blinded to the treatment groups.

Results from Quillinan et al. (2015):

  • The non-selective NMDA receptor antagonist MK-801 protected both CA1 neurons and Purkinje cells from ischemic injury.[1]

  • The GluN2B-selective antagonist, Co 101244, provided significant protection against neuronal loss in the CA1 region of the hippocampus.[1]

  • In contrast, Co 101244 did not protect cerebellar Purkinje cells from ischemic damage.[1]

These findings highlight a region-specific role for GluN2B-containing NMDA receptors in mediating ischemic neuronal death and underscore the targeted neuroprotective potential of this compound.

Conclusion

This compound is a valuable research tool for investigating the pathophysiology of excitotoxicity and holds therapeutic potential for neurological disorders where GluN2B-mediated neuronal damage is a key component. Its high selectivity for GluN2B-containing NMDA receptors allows for the targeted modulation of excitotoxic signaling pathways. The experimental data presented in this guide, particularly from in vivo models of cerebral ischemia, provide strong evidence for its neuroprotective effects. Further research is warranted to fully elucidate its therapeutic window, optimal dosing, and long-term safety profile in various models of neurological disease. The detailed protocols and quantitative data provided herein serve as a foundational resource for scientists and researchers in the field of neuropharmacology and drug development.

References

Co 101244 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Co 101244 hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on subunits containing GluN2B (formerly NR2B). This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and a visualization of its mechanism of action to support ongoing research and development efforts.

Core Compound Data

This compound, also known as PD 174494, is a well-characterized neuroprotective agent with anticonvulsant properties. Its high selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes.

PropertyValueReferences
CAS Number 193356-17-1[1][2][3]
Molecular Formula C₂₁H₂₇NO₃ • HCl[1][2]
Molecular Weight 377.9 g/mol [1][4]
Synonyms PD 174494, Ro 63-1908[1][5]
Purity ≥98%[2]
Solubility Soluble to 100 mM in water and 50 mM in DMSO.[2][6]
Storage Store at +4°C for short term, -20°C for long term (up to 1 month), or -80°C for extended periods (up to 6 months).[2][4]

Mechanism of Action and In Vitro Potency

This compound is a selective antagonist of NMDA receptors that include the GluN2B subunit. Its potency is significantly higher for GluN1A/GluN2B receptors compared to other subunit combinations, demonstrating its specificity. This selectivity is crucial for dissecting the specific contributions of GluN2B-mediated signaling in neuronal function and disease.

Receptor Subunit CombinationIC₅₀ (µM)References
GluN1A/GluN2B (NR1A/2B)0.043[1][2][7]
GluN1A/GluN2A (NR1A/2A)> 100[1][2][7]
GluN1A/GluN2C (NR1A/2C)> 100[1][2][7]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments involving this compound.

In Vitro Electrophysiology in Xenopus Oocytes

This protocol describes the method used to determine the IC₅₀ values of this compound on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and RNA Injection:

  • Harvest oocytes from mature female Xenopus laevis frogs.

  • Defolliculate the oocytes by treatment with collagenase.

  • Inject oocytes with cRNAs encoding for the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

  • Place a single oocyte in a recording chamber continuously perfused with bathing solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Evoke inward currents by applying a solution containing 10 µM L-glutamate and 10 µM glycine.

3. Compound Application and Data Analysis:

  • Establish a stable baseline current in response to glutamate and glycine application.

  • Apply increasing concentrations of this compound to the bathing solution and measure the resulting inhibition of the NMDA-evoked current.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the antagonist concentration.

  • Calculate the IC₅₀ value by fitting the dose-response curve with a sigmoidal function.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

This protocol details the widely used MES model to assess the in vivo anticonvulsant efficacy of this compound in mice.[1] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

1. Animals and Acclimatization:

  • Use male CF-1 mice (or a similar strain) weighing 20-25 g.

  • Acclimatize the animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

2. Compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • Administer the compound or vehicle control to different groups of mice via the desired route (e.g., subcutaneous injection). Doses can range from 0.1 to 10 mg/kg.

  • Conduct the MES test at the time of peak effect of the compound, which may need to be determined in preliminary studies.

3. Induction of Seizure:

  • Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.

  • Deliver an electrical stimulus through corneal electrodes. A typical stimulus for mice is 50 mA of a 60 Hz alternating current for 0.2 seconds.

4. Observation and Data Analysis:

  • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.

  • Calculate the percentage of protected animals in each treatment group.

  • Determine the ED₅₀ (the dose that protects 50% of the animals) by analyzing the dose-response data. For Co 101244, the ED₅₀ in mice has been reported to be 1.5 mg/kg.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of this compound.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonist Pharmacological Intervention Glutamate Glutamate NMDA_R NMDA Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_R:f0 Binds Ca_Influx Ca²⁺ Influx NMDA_R:f3->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Co101244 Co 101244 hydrochloride Co101244->NMDA_R:f2 Antagonizes

Caption: NMDA receptor signaling and inhibition by this compound.

Conclusion

This compound is a powerful research tool for investigating the roles of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity and demonstrated in vivo efficacy make it a compound of significant interest for studies on neuroprotection, epilepsy, and other neurological disorders. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting this specific receptor subtype.

References

Co 101244 Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Co 101244 hydrochloride, also identified by the synonyms PD 174494 and Ro 63-1908, is a potent and highly selective pharmacological tool crucial for neuroscience research.[1] Contrary to associations with other targets, scientific literature consistently characterizes Co 101244 as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting remarkable selectivity for subtypes containing the GluN2B (formerly NR2B) subunit.[2][3] This specificity allows researchers to dissect the precise physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, learning, memory, and a range of neurological disorders.[4][5] This guide provides an in-depth overview of its mechanism of action, pharmacological data, experimental protocols, and applications as a neuroprotective agent.

Mechanism of Action: Targeting the GluN2B Subunit

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine, leading to an influx of Ca²⁺ ions. This calcium signaling is fundamental to many forms of synaptic plasticity.

Co 101244 exerts its inhibitory effect by binding to a modulatory site on the GluN2B subunit, distinct from the glutamate or glycine binding sites.[5] This allosteric modulation prevents the channel from opening, effectively blocking ion influx. The high selectivity for GluN2B is a key feature, as it allows for the targeted inhibition of specific NMDA receptor populations, which have distinct anatomical distributions and functional roles compared to receptors containing GluN2A, GluN2C, or GluN2D subunits.[2][3][5]

Caption: Mechanism of Co 101244 as a selective GluN2B antagonist.

Pharmacological Profile

The selectivity of this compound is demonstrated by its inhibitory concentration (IC₅₀) values across different NMDA receptor subunit combinations. The compound is significantly more potent at receptors containing the GluN2B subunit compared to those with GluN2A or GluN2C.

Target IC₅₀ Value (μM) Selectivity
GluN1A/GluN2B0.043High
GluN1A/GluN2A> 100Low
GluN1A/GluN2C> 100Low
Table 1: In vitro inhibitory potency of this compound at different NMDA receptor subunit combinations. Data sourced from multiple suppliers.[1][2][3]

Applications in Neuroscience Research

Due to its high selectivity, Co 101244 is an invaluable tool for investigating the roles of GluN2B-containing NMDA receptors.

  • Neuroprotection Studies: Overactivation of NMDA receptors leads to excitotoxicity, a key mechanism in neuronal death following stroke, traumatic brain injury, and in neurodegenerative diseases.[6][7][8] Co 101244 has been shown to have neuroprotective effects in both in vivo and in vitro models of such conditions, highlighting the critical role of the GluN2B subunit in these pathological cascades.[2][3]

  • Synaptic Plasticity and Memory: GluN2B-containing receptors are highly expressed in the hippocampus and are thought to be crucial for certain forms of synaptic plasticity and memory formation.[9] Co 101244 can be used to probe these functions.

  • Pain and Disease Models: The compound has been used to investigate the involvement of GluN2B receptors in various rodent behavioral models, including those related to response inhibition and cross-organ sensitization.[1][3]

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and application of Co 101244.

Preparation of Stock and Working Solutions

This compound is soluble in aqueous solutions and organic solvents like DMSO.[1][3]

Parameter Value
Molecular Weight377.91 g/mol
Solubility in WaterUp to 100 mM
Solubility in DMSOUp to 50 mM
Table 2: Solubility data for this compound.[1][3]

Protocol for Stock Solution (e.g., 50 mM in DMSO):

  • Weigh the required mass of this compound. For 1 mL of a 50 mM stock, use 18.9 mg.

  • Add the appropriate volume of DMSO (e.g., 1 mL).

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.[10]

Protocol for In Vivo Working Solution: For systemic administration in animal models, a vehicle that ensures solubility and bioavailability is required. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[10]

  • Start with a prepared, clear stock solution (e.g., in DMSO).

  • Sequentially add co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • Take 100 µL of a 25 mg/mL DMSO stock.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach a final volume of 1 mL.[10]

  • The final concentration would be 2.5 mg/mL (6.62 mM).[10]

  • It is recommended to prepare this working solution fresh on the day of use.[10]

Typical Experimental Workflow for Neuroprotection Assay

The following diagram illustrates a general workflow for assessing the neuroprotective effects of Co 101244 in an in vitro model of excitotoxicity.

G Workflow for In Vitro Neuroprotection Assay cluster_0 Preparation cluster_1 Treatment & Insult cluster_2 Analysis A Culture primary neurons (e.g., hippocampal or cortical) B Prepare Co 101244 working solutions in culture medium A->B C Pre-incubate neurons with Co 101244 or vehicle B->C D Induce excitotoxicity (e.g., high concentration of NMDA) C->D E Incubate for 24-48 hours D->E F Assess cell viability (e.g., LDH assay, live/dead staining) E->F G Quantify and compare neuroprotection vs. control F->G

Caption: A generalized workflow for testing Co 101244 in vitro.

Conclusion

This compound is a cornerstone research compound for the functional characterization of GluN2B-containing NMDA receptors. Its high potency and selectivity enable precise investigation into the roles these specific receptor subtypes play in synaptic function, neuronal injury, and complex behaviors. Adherence to proper handling and experimental protocols is essential for leveraging its capabilities to advance our understanding of the central nervous system.

References

Methodological & Application

Application Notes and Protocols for Co 101244 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2][3][4] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[5] However, overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in excitotoxicity and neuronal cell death associated with various neurological disorders.[5] The selective blockade of GluN2B-containing NMDA receptors by this compound makes it a valuable research tool for investigating the specific roles of this receptor subtype in cellular function and pathology, and for exploring its potential as a neuroprotective agent.[1][2][4]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture, including its physicochemical properties, recommended protocols for assessing its effects on cell viability and intracellular calcium concentration, and visualizations of the relevant signaling pathway and experimental workflows.

Physicochemical and Biological Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

PropertyValueReference
Synonyms PD 174494 hydrochloride[6][7]
Molecular Formula C₂₁H₂₇NO₃·HCl[1][6]
Molecular Weight 377.91 g/mol [1]
Solubility Soluble to 100 mM in water and to 50 mM in DMSO.[1][2]
Purity ≥98%[1][2]
Storage Store at +4°C.[1][2]

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against different NMDA receptor subunit combinations.

TargetIC₅₀Reference
GluN1A/GluN2B 0.043 µM[1][2][4]
GluN1A/GluN2A > 100 µM[1][2][4]
GluN1A/GluN2C > 100 µM[1][2][4]

Signaling Pathway

This compound exerts its effect by blocking the ion channel of GluN2B-containing NMDA receptors. The activation of these receptors by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺, which can trigger downstream signaling cascades. In pathological conditions, excessive Ca²⁺ influx leads to excitotoxicity and cell death.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Co101244 Co 101244 Co101244->NMDAR Blocks Channel Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., Calmodulin, nNOS) Ca_ion->Downstream Activates Excitotoxicity Excitotoxicity & Cell Death Downstream->Excitotoxicity Leads to

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of Co 101244.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water or Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration and the solubility information (up to 100 mM in water or 50 mM in DMSO), calculate the required volume of solvent.[1][2]

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, add the calculated volume of sterile water or DMSO to the powder.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Neuroprotection Assay using MTT

This protocol is designed to assess the protective effect of this compound against NMDA-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • NMDA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Co 101244. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Co 101244 concentration). Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a working solution of NMDA in the cell culture medium. The final concentration of NMDA will need to be optimized for the specific cell line (a starting point could be 100-500 µM). Add the NMDA solution to the wells, except for the control wells which receive only medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).

MTT_Workflow Neuroprotection Assay (MTT) Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Pre-treat with Co 101244 (various concentrations) for 1-2 hours A->B C 3. Induce Excitotoxicity with NMDA B->C D 4. Incubate for 24 hours C->D E 5. Add MTT Reagent and incubate for 4 hours D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data: Calculate % Cell Viability G->H

Caption: Experimental workflow for the MTT-based neuroprotection assay.

Intracellular Calcium Influx Assay

This protocol measures the effect of this compound on NMDA-induced increases in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • NMDA solution

  • Fluorescence microscope or a plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Grow neuronal cells to 70-80% confluency on a suitable imaging plate.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and Pre-treatment:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

    • Incubate for 10-20 minutes at room temperature in the dark.

  • Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage. Record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • NMDA Stimulation: Add a pre-determined concentration of NMDA to the wells to stimulate calcium influx.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the data by expressing the change as ΔF/F₀.

    • Compare the NMDA-induced calcium response in the presence and absence of this compound.

Calcium_Workflow Intracellular Calcium Influx Assay Workflow A 1. Culture Neuronal Cells on imaging plate B 2. Load cells with Calcium Indicator Dye A->B C 3. Wash and pre-treat with Co 101244 (various conc.) B->C D 4. Measure Baseline Fluorescence C->D E 5. Stimulate with NMDA D->E F 6. Record Fluorescence Kinetically E->F G 7. Analyze Data: Calculate ΔF/F₀ F->G

Caption: Workflow for measuring intracellular calcium influx.

Concluding Remarks

This compound is a powerful tool for dissecting the role of GluN2B-containing NMDA receptors in cellular processes. The protocols provided here serve as a starting point for researchers. It is crucial to optimize experimental conditions, including cell type, reagent concentrations, and incubation times, for each specific application. Careful experimental design and data analysis will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of the complex biology of NMDA receptors.

References

Application Notes and Protocols for Co 101244 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Co 101244 hydrochloride, a potent and selective antagonist for GluN2B (NR2B)-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies for various applications, including neuroprotection and seizure models.

Compound Information

Parameter Value Reference
IUPAC Name 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride[1]
Synonyms PD 174494 hydrochloride[1]
CAS Number 193356-17-1[1]
Molecular Formula C₂₁H₂₇NO₃ · HCl[1][2]
Molecular Weight 377.91 g/mol [1][2]
Purity >99%[2]
Solubility DMSO: ≥ 10 mg/mLEthanol: ≥ 10 mg/mLWater: Soluble to 100 mMPBS (pH 7.2): Sparingly soluble (1-10 mg/mL)[1][3]
Storage Store at +4°C[3]

Mechanism of Action

This compound is a highly selective antagonist of NMDA receptors containing the GluN2B subunit.[3][4] It displays potent inhibitory activity at NR1A/2B subunit-containing receptors (IC₅₀ = 0.043 µM) and is significantly less active at receptors containing NR1A/2A and NR1A/2C subunits (IC₅₀ > 100 µM for both).[1] This selectivity makes it a valuable tool for investigating the specific roles of GluN2B-containing NMDA receptors in physiological and pathological processes.

In Vivo Dosage and Efficacy in Mouse Models

Published data on the in vivo dosage and efficacy of this compound in mouse models is limited. The following table summarizes the available information. Researchers should consider this as a starting point and perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

Mouse Model Dose Route of Administration Observed Effect Reference
Maximum Electroshock (MES)-induced seizuresED₅₀ = 1.5 mg/kgNot SpecifiedReduction in the number of seizures[1]
L-DOPA-induced dyskinesia0.1 and 1 mg/kgSubcutaneous (s.c.)Antidyskinetic effectsNot explicitly cited, but inferred from general knowledge.

Experimental Protocols

Preparation of Dosing Solutions

The choice of vehicle for in vivo administration is critical and depends on the desired route of administration and the solubility of the compound. Below are example protocols for preparing dosing solutions.

Protocol 1: Aqueous Formulation for Subcutaneous or Intraperitoneal Injection

This formulation is suitable for subcutaneous or intraperitoneal injections.

Component Percentage Purpose
DMSO10%Solubilizing agent
PEG30040%Co-solvent and vehicle
Tween-805%Surfactant to improve solubility
Saline (0.9% NaCl)45%Vehicle

Preparation Steps:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until a clear solution is obtained.

  • Add saline to the desired final volume and vortex to ensure homogeneity.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 2: Corn Oil Formulation for Subcutaneous or Oral Gavage

This formulation can be used for subcutaneous injection or oral gavage.

Component Percentage Purpose
DMSO10%Solubilizing agent
Corn Oil90%Vehicle

Preparation Steps:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO.

  • Add the DMSO solution to the corn oil and vortex thoroughly to create a uniform suspension.

  • Warm the solution slightly if necessary to aid dissolution.

Administration Protocol: Subcutaneous Injection in Mice

The following is a general protocol for subcutaneous administration in mice. It should be adapted based on institutional guidelines and specific experimental needs.

Materials:

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • This compound dosing solution

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

  • Aseptic Technique: Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol.

  • Injection:

    • Gently lift the skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.

    • Slowly inject the calculated volume of the dosing solution. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Co101244 Co 101244 HCl Co101244->NMDA_R Blocks GluN2B

Caption: Mechanism of action of this compound as a GluN2B antagonist.

Experimental_Workflow start Start: Hypothesis animal_model Select Mouse Model (e.g., Stroke, Seizure) start->animal_model dosing_prep Prepare Co 101244 HCl Dosing Solution animal_model->dosing_prep randomization Randomize Animals (Vehicle vs. Treatment) dosing_prep->randomization administration Administer Compound (e.g., s.c. injection) randomization->administration behavioral Behavioral/Functional Assessment administration->behavioral tissue_collection Tissue Collection (e.g., Brain) behavioral->tissue_collection analysis Biochemical/Histological Analysis tissue_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

Safety and Toxicity

A specific safety data sheet for this compound was not found in the public domain. However, as a hydrochloride salt of a chemical compound, it should be handled with care. A general safety data sheet for a similar chemical indicates that the compound may cause skin and eye irritation or burns.[5] It is crucial for researchers to obtain the manufacturer's safety data sheet and follow all recommended safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and eye protection.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are examples and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Preparing Co 101244 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 hydrochloride, is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1] Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in various neurological disorders.[2][3] Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Synonyms PD 174494 hydrochloride, Ro 63-1908[1][4]
Molecular Formula C₂₁H₂₇NO₃·HCl[5]
Molecular Weight 377.91 g/mol [5]
Appearance White solid[6]
Purity ≥98% (HPLC)[5]
CAS Number 193356-17-1[4][5]

Solubility Data

The solubility of this compound varies in different solvents. It is crucial to select an appropriate solvent based on the experimental design, especially for in vivo studies where solvent toxicity is a concern. Table 2 provides solubility data in common laboratory solvents.

SolventMaximum ConcentrationReference
Water100 mM (37.79 mg/mL)[5]
DMSO50 mM (18.9 mg/mL)[5]
Ethanol≥ 10 mg/mL[4]
PBS (pH 7.2)Sparingly soluble (1-10 mg/mL)[4]

For in vivo applications, specific formulations may be required to achieve the desired concentration and ensure biocompatibility. One such protocol involves a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL (6.62 mM).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.779 mg of the compound (Molecular Weight = 377.91).

  • Adding the Solvent: Add the calculated volume of DMSO to the vial containing the compound. For 3.779 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Close the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Ensure the vials are sealed tightly to prevent moisture absorption.[7]

Table 3: Solvent Volumes for Preparing this compound Stock Solutions

The following table provides pre-calculated solvent volumes for preparing stock solutions at various concentrations based on a molecular weight of 377.91. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for the most accurate calculations.

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM2.65 mL13.23 mL26.46 mL
5 mM0.53 mL2.65 mL5.29 mL
10 mM0.26 mL1.32 mL2.65 mL
50 mM0.05 mL0.26 mL0.53 mL

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G A Weigh this compound B Add Calculated Volume of Solvent A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E G cluster_0 Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Co_101244 Co 101244 HCl Co_101244->NMDA_Receptor

References

Application Notes and Protocols: Co 101244 Hydrochloride for Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed information and protocols for the use of Co 101244 hydrochloride, a selective NMDA receptor antagonist, in electrophysiology research.

Introduction

This compound, also known as PD 174494, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders. The selectivity of Co 101244 for GluN2B-containing receptors makes it an invaluable tool for dissecting the specific physiological and pathological roles of these particular receptor subtypes in neuronal circuits. These notes provide comprehensive protocols for its application in electrophysiological studies, enabling researchers to investigate GluN2B-mediated synaptic events with high precision.

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyDataCitations
Synonyms PD 174494 hydrochloride[2][3]
Molecular Formula C₂₁H₂₇NO₃・HCl[3]
Molecular Weight 377.91 g/mol [1]
Purity ≥98% (HPLC)
CAS Number 193356-17-1[3]
Solubility Water: up to 100 mMDMSO: up to 50 mM[4]
Storage (Solid) Store at +4°C for long-term stability (≥ 4 years)[3]
Storage (Stock Solution) Aliquot and store at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action

This compound functions as a selective antagonist at the NMDA receptor complex. Its primary action is to inhibit ion flow through channels composed of the GluN1 and GluN2B subunits.[1] This selectivity allows for the targeted investigation of synaptic functions and signaling pathways mediated by this specific receptor composition, distinguishing them from those involving GluN2A, GluN2C, or GluN2D subunits.

Receptor Subunit Selectivity

The inhibitory potency of Co 101244 is highly dependent on the GluN2 subunit present in the NMDA receptor heterotetramer.

Receptor Subunit CombinationIC₅₀ Value (μM)PotencyCitations
GluN1A / GluN2B 0.043High[1][3]
GluN1A / GluN2A > 100Very Low / Inactive[1][3]
GluN1A / GluN2C > 100Very Low / Inactive[1][3]

Signaling Pathway

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR:f1 Binds Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Co101244 Co 101244 Co101244->NMDAR:f1 Blocks

Caption: NMDA receptor signaling and the inhibitory action of Co 101244.

Experimental Protocols

Protocol 1: Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO) or nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Required Volume: Use the batch-specific molecular weight found on the product vial or Certificate of Analysis for precise calculations. To prepare a 10 mM stock solution using a compound with MW 377.91:

    • Mass (mg) = 10 mM * 377.91 g/mol * 1 mL * (1 L / 1000 mL) = 3.78 mg

  • Dissolution:

    • For a 50 mM Stock in DMSO: Add 5.29 mL of DMSO to 10 mg of this compound powder.

    • For a 100 mM Stock in Water: Add 2.65 mL of water to 10 mg of this compound powder.[4]

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Co 101244 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

  • Cells: Cultured primary neurons or acute brain slices.

  • External Solution (ACSF for slices), in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution, in mM: 135 Cs-MeSO₃, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 Spermine, 5 QX-314, 0.2 EGTA. Adjusted to pH 7.25 with CsOH.

  • Other Antagonists:

    • CNQX (10 µM) to block AMPA receptors.

    • Picrotoxin (50 µM) to block GABA-A receptors.[5]

  • Co 101244 Working Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM - 1 µM).

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis Prep Prepare Brain Slice or Neuronal Culture Place Place in Recording Chamber with External Solution Prep->Place Patch Establish Whole-Cell Patch Clamp Configuration Place->Patch Hold Voltage Clamp at +40 mV to relieve Mg²⁺ block Patch->Hold Blockers Apply CNQX + Picrotoxin to isolate NMDA currents Hold->Blockers Base Record Baseline NMDA EPSCs Blockers->Base Drug Perfuse with Co 101244 Working Solution Base->Drug Wash Washout with External Solution Drug->Wash Measure Measure EPSC Amplitude (Baseline vs. Drug vs. Washout) Wash->Measure Quantify Quantify % Inhibition and Analyze Kinetics Measure->Quantify

Caption: Experimental workflow for patch-clamp analysis of Co 101244.

Procedure:

  • Preparation: Prepare and transfer the cells/slice to the recording chamber of the electrophysiology setup, continuously perfusing with oxygenated external solution.

  • Isolate NMDA Currents: Add CNQX and Picrotoxin to the external solution to pharmacologically isolate NMDA receptor-mediated currents.[5]

  • Establish Recording: Obtain a whole-cell patch-clamp configuration on a target neuron. Clamp the cell at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[5]

  • Record Baseline: Stimulate presynaptic fibers to evoke EPSCs and record a stable baseline of NMDA receptor currents for 5-10 minutes.

  • Apply Co 101244: Switch the perfusion to the external solution containing the desired concentration of Co 101244. Continue to evoke and record EPSCs until a new stable baseline is reached, indicating the full effect of the antagonist.

  • Washout: Switch the perfusion back to the original external solution (without Co 101244) to observe the reversal of the antagonist's effect.

  • Data Analysis: Measure the peak amplitude of the averaged EPSCs during baseline, drug application, and washout. Calculate the percentage of inhibition caused by Co 101244.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Co 101244 is for research use only.[2] Avoid inhalation of the powder and contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for trained research professionals. All experiments should be conducted in a properly equipped laboratory facility, adhering to all institutional and governmental safety guidelines.

References

Application Notes and Protocols for In Vitro Neuroprotection Assay with Co 101244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Excitotoxicity, primarily mediated by the overstimulation of NMDA receptors by glutamate, is a key pathological process in various neurological disorders, including stroke and neurodegenerative diseases. The selective blockade of GluN2B-containing NMDA receptors presents a promising therapeutic strategy to mitigate neuronal damage.[3][4] this compound has demonstrated neuroprotective effects in both in vitro and in vivo models.[1][2]

These application notes provide a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Physicochemical Properties and Storage

PropertyValueReference
Alternative Names PD 174494, Ro 63-1908[2]
Chemical Name 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride[2]
Molecular Formula C₂₁H₂₇NO₃·HCl[1]
Molecular Weight 377.91 g/mol [1][2]
Purity ≥98%[1][2]
Solubility Soluble to 100 mM in water and to 50 mM in DMSO[1]
Storage Store at +4°C[1]

Mechanism of Action

Glutamate-induced excitotoxicity is primarily mediated by the excessive influx of calcium (Ca²⁺) through NMDA receptors. This compound selectively binds to the GluN2B subunit of the NMDA receptor, inhibiting this ion channel and thereby reducing the detrimental downstream effects of excessive Ca²⁺ influx, which include the activation of proteases, lipases, and nitric oxide synthase (nNOS), ultimately leading to neuronal cell death.[3][4]

Co_101244_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens PSD95 PSD-95 Ca_Channel->PSD95 activates nNOS nNOS PSD95->nNOS activates Excitotoxicity Excitotoxicity (Neuronal Death) nNOS->Excitotoxicity leads to Co101244 Co 101244 Hydrochloride Co101244->NMDA_Receptor blocks

Fig. 1: Mechanism of this compound in preventing excitotoxicity.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound (Ro 63-1908) in neuroprotection assays.

AssayParameterValueCell TypeReference
NMDA Receptor Binding IC₅₀ (GluN1A/2B)0.043 µMRecombinant[1][2]
IC₅₀ (GluN1A/2A)> 100 µMRecombinant[1][2]
IC₅₀ (GluN1A/2C)> 100 µMRecombinant[1][2]
Glutamate-Induced Toxicity IC₅₀0.68 µMNot specified[1]
Oxygen/Glucose Deprivation IC₅₀0.06 µMNot specified[1]

Experimental Protocols

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol outlines the induction of excitotoxicity in primary cortical neurons and the assessment of the neuroprotective effects of this compound.

Experimental_Workflow start Start culture_neurons Culture Primary Cortical Neurons (12-14 days) start->culture_neurons pretreat Pre-treat with This compound (1 hour) culture_neurons->pretreat induce_toxicity Induce Excitotoxicity with Glutamate (15-30 minutes) pretreat->induce_toxicity wash Wash and replace with fresh medium induce_toxicity->wash incubate Incubate (24 hours) wash->incubate assess_viability Assess Cell Viability (MTT or LDH Assay) incubate->assess_viability end End assess_viability->end

Fig. 2: Workflow for the in vitro neuroprotection assay.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-glutamic acid

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator for 12-14 days to allow for maturation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Prepare a stock solution of L-glutamic acid in sterile water.

    • Prepare serial dilutions of this compound in the culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

  • Treatment:

    • After 12-14 days in culture, gently remove half of the culture medium from each well.

    • Add the prepared dilutions of this compound to the respective wells. For the control and glutamate-only wells, add the vehicle control.

    • Incubate the plates for 1 hour at 37°C.

  • Induction of Excitotoxicity:

    • Add L-glutamic acid to the wells to a final concentration of 50-100 µM (the optimal concentration should be predetermined for the specific cell culture system). Do not add glutamate to the negative control wells.

    • Incubate the plates for 15-30 minutes at 37°C.

  • Wash and Recovery:

    • Gently remove the treatment medium and wash the cells twice with pre-warmed PBS.

    • Replace the PBS with fresh, pre-warmed culture medium.

    • Incubate the plates for 24 hours at 37°C.

Protocol 2: Assessment of Cell Viability - MTT Assay

This assay measures the metabolic activity of viable cells.

Procedure:

  • Following the 24-hour recovery period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Assessment of Cytotoxicity - LDH Assay

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

Procedure:

  • Following the 24-hour recovery period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating at room temperature.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Data Analysis and Interpretation

The neuroprotective effect of this compound can be quantified by comparing the cell viability in treated wells to that in wells treated with glutamate alone. An increase in cell viability or a decrease in cytotoxicity in the presence of this compound indicates a neuroprotective effect. The IC₅₀ value, representing the concentration of the compound that provides 50% of the maximum protection, can be determined by plotting the percentage of neuroprotection against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Troubleshooting

  • High background in LDH assay: Ensure that the initial cell seeding density is not too high, as this can lead to spontaneous cell death and LDH release.

  • Low signal in MTT assay: Check cell viability before the assay. Ensure the incubation time with MTT is sufficient.

  • Variability between wells: Ensure uniform cell seeding and gentle handling during media changes and reagent additions.

Conclusion

This application note provides a comprehensive framework for evaluating the neuroprotective properties of this compound in an in vitro model of glutamate-induced excitotoxicity. The provided protocols and diagrams are intended to guide researchers in designing and executing robust experiments to characterize the therapeutic potential of this and other GluN2B-selective NMDA receptor antagonists.

References

Application Notes and Protocols: Co 101244 Hydrochloride in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Co 101244 hydrochloride, a potent and selective GluN2B-containing NMDA receptor antagonist, in preclinical stroke models. The information is compiled from key studies to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound. Co 101244 is also known by the synonyms PD 174494 and Ro 63-1908.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been evaluated in different models of cerebral ischemia. The following tables summarize the key quantitative findings from published studies.

Table 1: Neuroprotection in a Mouse Model of Global Cerebral Ischemia

Animal ModelDrug AdministrationBrain RegionOutcome MeasureResultReference
Mouse Cardiac Arrest/CPR3 mg/kg, i.p., 30 min post-resuscitationHippocampal CA1Neuronal Cell DensityProtected against ischemic injury[1]
Mouse Cardiac Arrest/CPR3 mg/kg, i.p., 30 min post-resuscitationCerebellar Purkinje CellsNeuronal Cell DensityNo effect on Purkinje cell loss[1]

Table 2: Neuroprotection in a Rat Model of Focal Cerebral Ischemia

Animal ModelDrug AdministrationOutcome MeasureResultReference
Rat Permanent Focal IschemiaDose-related i.v. administrationCortical Damage39% maximum protection[2]
Rat Permanent Focal IschemiaNot specifiedPlasma Concentration for Max. Protection450 ng/ml[2]

Signaling Pathway

Ischemic conditions lead to excessive glutamate release and subsequent overactivation of NMDA receptors, a key event in the excitotoxic cascade leading to neuronal cell death. This compound selectively antagonizes GluN2B-containing NMDA receptors, which are predominantly implicated in pro-death signaling pathways. By blocking these receptors, this compound is hypothesized to mitigate downstream detrimental effects such as excessive calcium influx, activation of nitric oxide synthase, and initiation of apoptotic pathways.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Co101244 Co 101244 HCl GluN2B_Blockade Selective Blockade of GluN2B-containing NMDA Receptors Co101244->GluN2B_Blockade GluN2B_Blockade->NMDA_Activation Neuroprotection Neuroprotection GluN2B_Blockade->Neuroprotection

Caption: Signaling pathway of Co 101244 HCl in ischemic stroke.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in stroke models, based on published literature.

Protocol 1: Administration of Co 101244 in a Mouse Model of Global Cerebral Ischemia

Objective: To assess the neuroprotective effect of this compound on hippocampal CA1 neurons following global cerebral ischemia induced by cardiac arrest and cardiopulmonary resuscitation (CA/CPR).

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • This compound (Tocris Bioscience or equivalent)

  • Sterile saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for CA/CPR procedure

  • Histological processing reagents (e.g., formalin, paraffin, cresyl violet stain)

  • Microscope for cell counting

Procedure:

  • Animal Model: Induce global cerebral ischemia using a model of cardiac arrest and cardiopulmonary resuscitation (CA/CPR) as previously described[1]. Briefly, this involves inducing ventricular fibrillation followed by resuscitation.

  • Drug Preparation: Dissolve this compound in sterile saline to a final concentration for a dose of 3 mg/kg.

  • Drug Administration: 30 minutes following successful resuscitation, administer a single intraperitoneal (i.p.) injection of this compound (3 mg/kg) or vehicle (saline) to the mice.

  • Post-operative Care: Monitor the animals closely for recovery and provide appropriate post-operative care.

  • Histological Analysis: At a predetermined time point (e.g., 24 hours or 7 days post-CA/CPR), perfuse the animals with 4% paraformaldehyde.

  • Harvest the brains and process for paraffin embedding and sectioning.

  • Stain coronal sections containing the dorsal hippocampus with cresyl violet.

  • Quantification of Neuronal Injury: Count the number of viable neurons in the CA1 subfield of the hippocampus. Express the data as neuronal cell density (cells/mm).

  • Statistical Analysis: Compare the neuronal cell density between the Co 101244-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Neuroprotection in a Rat Model of Permanent Focal Ischemia

Objective: To determine the dose-dependent neuroprotective effect of this compound (Ro 63-1908) against cortical damage in a model of permanent focal ischemia.

Materials:

  • Male Sprague-Dawley rats

  • This compound (Ro 63-1908)

  • Vehicle for intravenous administration

  • Anesthetic

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Animal Model: Induce permanent focal ischemia by occlusion of the middle cerebral artery (MCAO)[2].

  • Drug Administration: Administer this compound intravenously (i.v.) at various doses to different groups of rats. The timing of administration relative to MCAO should be clearly defined (e.g., immediately after occlusion).

  • Physiological Monitoring: Monitor physiological parameters such as blood pressure throughout the experiment.

  • Infarct Volume Assessment: At 24 hours post-MCAO, euthanize the animals and harvest the brains.

  • Slice the brains into coronal sections and stain with TTC to visualize the infarct.

  • Quantification of Cortical Damage: Quantify the volume of the ischemic lesion (infarct volume) in the cortex using image analysis software.

  • Data Analysis: Determine the dose-response relationship for the neuroprotective effect of this compound. Calculate the percentage reduction in cortical damage compared to the vehicle-treated group.

  • Pharmacokinetic Analysis (Optional): Collect blood samples at different time points to determine the plasma concentration of this compound and correlate it with the observed neuroprotective effect[2].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in a preclinical stroke model.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Drug_Preparation Co 101244 HCl Preparation Drug_Administration Administration of Co 101244 HCl or Vehicle Drug_Preparation->Drug_Administration Stroke_Induction Induction of Cerebral Ischemia (e.g., MCAO or CA/CPR) Anesthesia->Stroke_Induction Stroke_Induction->Drug_Administration Monitoring Physiological Monitoring Drug_Administration->Monitoring Behavioral_Tests Neurological & Behavioral Assessments (Optional) Monitoring->Behavioral_Tests Tissue_Harvesting Tissue Harvesting (Brain) Behavioral_Tests->Tissue_Harvesting Histology Histological Analysis (e.g., TTC, Cresyl Violet) Tissue_Harvesting->Histology Data_Analysis Data Quantification & Statistical Analysis Histology->Data_Analysis

Caption: Experimental workflow for preclinical stroke studies.

References

Application Notes and Protocols for Co 101244 Hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key pathological mechanism implicated in AD is excitotoxicity, which is mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is a heterotetrameric ion channel, and its subunit composition dictates its physiological and pathological roles. Notably, NMDA receptors containing the GluN2B subunit are predominantly found at extrasynaptic sites and their overactivation by amyloid-β (Aβ) oligomers is strongly linked to neurotoxic signaling and cell death pathways. In contrast, synaptic NMDA receptors, primarily containing the GluN2A subunit, are associated with pro-survival signaling and synaptic plasticity.

Co 101244 hydrochloride is a potent and selective antagonist of GluN2B-containing NMDA receptors.[1][2] This selectivity makes it a valuable research tool for dissecting the specific contributions of GluN2B-mediated signaling in Alzheimer's disease models and for evaluating the therapeutic potential of targeted NMDA receptor antagonism. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experiments relevant to AD research.

Chemical and Physical Properties

PropertyValue
Alternative Names PD 174494, Ro 63-1908
Chemical Name 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride
Molecular Weight 377.91 g/mol
Formula C₂₁H₂₇NO₃·HCl
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in water and to 50 mM in DMSO

Quantitative Data: Receptor Selectivity

This compound exhibits high selectivity for NMDA receptors containing the GluN2B subunit over other subunit combinations.

Receptor Subunit CombinationIC₅₀ (μM)
GluN1A/GluN2B 0.043
GluN1A/GluN2A > 100
GluN1A/GluN2C > 100
Data sourced from Tocris Bioscience.[1][2]

Signaling Pathways in Alzheimer's Disease

The differential roles of GluN2A and GluN2B-containing NMDA receptors in neuronal fate are central to understanding the therapeutic rationale for using this compound. Overactivation of extrasynaptic GluN2B receptors by Aβ-induced glutamate spillover triggers neurotoxic cascades, while activation of synaptic GluN2A receptors promotes cell survival.

NMDA_Receptor_Signaling cluster_synaptic Synaptic cluster_extrasynaptic Extrasynaptic GluN2A GluN2A-NMDA Receptor CREB CREB Activation GluN2A->CREB Ca2+ BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival Synaptic Plasticity BDNF->Survival GluN2B GluN2B-NMDA Receptor p38MAPK p38 MAPK Activation GluN2B->p38MAPK Excess Ca2+ Calpain Calpain Activation p38MAPK->Calpain CellDeath Cell Death Synaptic Depression Calpain->CellDeath Abeta Amyloid-β Oligomers Glutamate Glutamate Spillover Abeta->Glutamate Glutamate->GluN2B Co101244 This compound Co101244->GluN2B

Caption: Opposing roles of GluN2A and GluN2B NMDA receptors in neuronal fate.

Experimental Workflow: Neuroprotective Compound Screening

The following workflow outlines a typical screening process for identifying and validating neuroprotective compounds like this compound for Alzheimer's disease.

Experimental_Workflow start Start: Compound Library invitro In Vitro Neuroprotection Assay (Aβ-Treated Neuronal Culture) start->invitro viability Cell Viability Assessment (MTT Assay) invitro->viability ltp Ex Vivo Synaptic Plasticity Assay (Hippocampal Slice LTP) viability->ltp Active Compounds invivo In Vivo Efficacy Studies (AD Mouse Model) ltp->invivo Potent Compounds behavior Behavioral Testing (Morris Water Maze) invivo->behavior end Lead Candidate behavior->end Efficacious & Safe

Caption: A typical workflow for screening neuroprotective compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Aβ-induced Toxicity

This protocol assesses the ability of this compound to protect primary neurons from toxicity induced by amyloid-β oligomers.

1. Materials and Reagents:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B-27 and L-glutamine

  • Amyloid-β (1-42) peptide

  • Sterile, nuclease-free water

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

2. Preparation of Aβ Oligomers:

  • Resuspend Aβ (1-42) peptide in sterile, nuclease-free water to a concentration of 1 mM.

  • Incubate at 37°C for 24-48 hours to allow for oligomer formation.

  • Store aliquots at -80°C until use.

3. Cell Culture and Treatment:

  • Plate primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well.

  • Culture for 7-10 days in vitro (DIV) to allow for maturation.

  • Prepare a stock solution of this compound in water or DMSO.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

  • Add Aβ oligomers to the culture medium to a final concentration of 5-10 µM.

  • Include control wells: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.

  • Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

4. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Ex Vivo Assay for Rescue of Aβ-induced LTP Inhibition

This protocol determines if this compound can prevent the suppression of long-term potentiation (LTP) by Aβ oligomers in hippocampal slices.

1. Materials and Reagents:

  • Adult mouse or rat

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome or tissue chopper

  • Recording chamber for electrophysiology

  • Aβ oligomers (prepared as in Protocol 1)

  • This compound

  • Stimulating and recording electrodes

2. Hippocampal Slice Preparation:

  • Anesthetize and decapitate the animal.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

  • Isolate the hippocampi and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering test stimuli (e.g., at 0.05 Hz) for at least 20-30 minutes.

  • Apply Aβ oligomers (e.g., 200-500 nM) to the perfusing aCSF. In a separate set of experiments, co-apply Aβ oligomers with this compound (e.g., 1 µM).[3]

  • Continue to record baseline fEPSPs for another 20-30 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[3][4]

  • Record fEPSPs for at least 60 minutes post-HFS.

4. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.

  • Compare the degree of potentiation between control slices, slices treated with Aβ alone, and slices treated with Aβ and this compound.

Protocol 3: In Vivo Assessment of Cognitive Improvement in an AD Mouse Model

This protocol uses the Morris Water Maze to evaluate the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

1. Animals and Drug Administration:

  • Transgenic AD mice and wild-type littermate controls

  • This compound

  • Vehicle solution

  • Osmotic minipumps or standard injection equipment

2. Experimental Design:

  • Divide the animals into four groups: Vehicle-treated wild-type, Co 101244-treated wild-type, Vehicle-treated AD mice, and Co 101244-treated AD mice.

  • Administer this compound or vehicle for a predetermined period (e.g., 2-4 weeks) via an appropriate route (e.g., subcutaneous injection, intraperitoneal injection, or continuous infusion via osmotic minipump). Dosing will need to be optimized based on pharmacokinetic studies.

3. Morris Water Maze Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is surrounded by distinct visual cues.

  • Acquisition Phase (5-7 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the pool facing the wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

4. Data Analysis:

  • Acquisition: Analyze the escape latency and path length across the training days using a repeated-measures ANOVA.

  • Probe Trial: Compare the time spent in the target quadrant and platform crossings between the different groups using a one-way ANOVA.

Conclusion

This compound is a powerful tool for investigating the role of GluN2B-containing NMDA receptors in the pathophysiology of Alzheimer's disease. The protocols outlined above provide a framework for assessing its neuroprotective potential, its ability to restore synaptic function, and its efficacy in improving cognitive deficits in preclinical models. By selectively targeting the neurotoxic signaling pathways associated with extrasynaptic NMDA receptors, this compound and similar compounds represent a promising avenue for therapeutic development in Alzheimer's disease.

References

Application Notes and Protocols: Co 101244 Hydrochloride for Studying Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244 hydrochloride is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] NMDA receptors are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4][5] The subunit composition of NMDA receptors, particularly the presence of GluN2A or GluN2B subunits, dictates their physiological and pharmacological properties and their role in synaptic plasticity.[3][6][7] this compound's selectivity for GluN2B-containing NMDA receptors makes it an invaluable tool for dissecting the specific roles of these subunits in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[8][9][10] These application notes provide detailed protocols and guidelines for utilizing this compound in synaptic plasticity research.

Quantitative Data

The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.

ParameterValueSubunit CombinationReference
IC₅₀ 0.043 µMGluN1A/GluN2B[1][2]
IC₅₀ > 100 µMGluN1A/GluN2A[1]
IC₅₀ > 100 µMGluN1A/GluN2C[1]
ED₅₀ (in vivo) 1.5 mg/kgSeizure reduction (mice)[2]

Signaling Pathways

NMDA Receptor Signaling in Synaptic Plasticity

NMDA receptor activation is a critical event in the induction of both LTP and LTD. The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, activating a cascade of downstream signaling molecules that ultimately lead to changes in synaptic strength. The specific outcome, either LTP or LTD, is thought to be determined by the magnitude and duration of the postsynaptic Ca²⁺ signal.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII High [Ca²⁺] Calcineurin Calcineurin (PP2B) Ca_ion->Calcineurin Low [Ca²⁺] LTP LTP (AMPA-R Insertion) CaMKII->LTP LTD LTD (AMPA-R Internalization) Calcineurin->LTD Co101244 Co 101244 Hydrochloride Co101244->NMDA_R Inhibits

NMDA receptor signaling cascade in synaptic plasticity.

Experimental Workflows

In Vitro Electrophysiology Workflow

A typical workflow for investigating the effect of this compound on LTP in hippocampal slices using electrophysiology.

LTP_Workflow A Prepare Hippocampal Slices B Place Slice in Recording Chamber (ACSF Perfusion) A->B C Obtain Baseline Synaptic Transmission (fEPSP recording) B->C D Bath Apply this compound (or vehicle control) C->D E Induce LTP (e.g., Theta Burst Stimulation) D->E F Record Post-Tetanic Potentiation (PTP) and Long-Term Potentiation (LTP) E->F G Data Analysis: Compare LTP magnitude between Co 101244 and control groups F->G

Workflow for in vitro LTP experiment with Co 101244.

Experimental Protocols

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the use of this compound to investigate the role of GluN2B-containing NMDA receptors in LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices from rodents

  • Electrophysiology recording setup (amplifier, digitizer, stimulation electrodes)

  • Perfusion system

Procedure:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20 minutes at a stimulation frequency of 0.05 Hz.

  • Drug Application: Prepare a stock solution of this compound in water or DMSO.[2][11] Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). Bath apply this compound or vehicle control for 20-30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[8]

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

  • Data Analysis: Normalize fEPSP slopes to the baseline average. Compare the degree of potentiation in the last 10 minutes of recording between the this compound-treated and control groups.

Protocol 2: In Vivo Assessment of Learning and Memory

This protocol provides a framework for evaluating the effect of this compound on learning and memory using a behavioral task such as the Morris water maze.

Materials:

  • This compound

  • Saline or other appropriate vehicle

  • Rodents (mice or rats)

  • Morris water maze apparatus

  • Video tracking software

Procedure:

  • Animal Habituation: Handle the animals for several days prior to the experiment to reduce stress.

  • Drug Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound (e.g., 0.1-1 mg/kg, subcutaneously) or vehicle to the animals 30-60 minutes before the training session.[12]

  • Acquisition Training: Place the animal in the Morris water maze and allow it to search for a hidden platform for a set duration (e.g., 60 seconds). Guide the animal to the platform if it fails to find it. Conduct multiple trials per day for several consecutive days.

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Collection and Analysis: Use video tracking software to record and analyze parameters such as escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial. Compare the performance of the this compound-treated group with the control group.

Solubility and Storage

  • Solubility: Soluble to 100 mM in water and to 50 mM in DMSO.[11] For in vivo studies, various formulations can be used, including 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12]

  • Storage: Store the solid compound at +4°C.[11] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity and related cognitive functions. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to these protocols will enable a deeper understanding of the molecular mechanisms governing learning and memory.

References

Application Notes and Protocols: Inhibition of Long-Term Potentiation with Co 101244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. Co 101244 hydrochloride is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit. This property makes it a valuable pharmacological tool for investigating the specific role of GluN2B-containing NMDA receptors in the induction and maintenance of LTP. These application notes provide an overview of the use of this compound in LTP studies, including its mechanism of action, experimental protocols, and the relevant signaling pathways.

Mechanism of Action

This compound, also known as PD 174494, selectively binds to the GluN2B subunit of the NMDA receptor, thereby inhibiting its function. The NMDA receptor is a heterotetrameric ion channel that, upon binding of glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the postsynaptic neuron. This calcium influx is a critical trigger for the signaling cascades that lead to LTP.

By selectively blocking GluN2B-containing NMDA receptors, this compound allows for the dissection of the specific contribution of this receptor subtype to synaptic plasticity, as opposed to GluN2A-containing receptors, which are also prevalent in adult hippocampal synapses.

Quantitative Data

CompoundTargetIC₅₀ (GluN1A/2B)IC₅₀ (GluN1A/2A)IC₅₀ (GluN1A/2C)Notes
This compound GluN2B-containing NMDA receptors0.043 µM> 100 µM> 100 µMHighly selective for GluN2B over GluN2A and GluN2C subunits.[1]
IfenprodilGluN2B-containing NMDA receptors~0.3 µM> 100 µM> 100 µMA well-characterized, non-competitive antagonist.
Ro 25-6981GluN2B-containing NMDA receptors~0.009 µM> 10 µM> 10 µMA potent and highly selective antagonist.

Signaling Pathways

The induction of NMDA receptor-dependent LTP involves a complex cascade of intracellular signaling events initiated by the influx of Ca²⁺ through the NMDA receptor channel. Inhibition of GluN2B-containing NMDA receptors with this compound is expected to disrupt these downstream pathways.

LTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Ca²⁺ Influx Co101244 Co 101244 hydrochloride Co101244->NMDA_R Inhibits Calmodulin Calmodulin Ca2_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates AC Adenylyl Cyclase Calmodulin->AC Activates AMPA_R_Insertion AMPAR Insertion CaMKII->AMPA_R_Insertion Promotes cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK/ERK PKA->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Regulates Gene_Expression->AMPA_R_Insertion Leads to LTP_Expression LTP Expression AMPA_R_Insertion->LTP_Expression Leads to

Signaling pathway of NMDA receptor-dependent LTP.

Experimental Protocols

The following protocols are generalized methodologies for studying the effect of this compound on LTP in hippocampal slices. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Electrophysiology: Field Recordings in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus.

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Allow slices to recover in an interface or submerged chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in aCSF.

  • Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction to ensure equilibration.

4. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as:

    • Theta-burst stimulation (TBS): Several trains of bursts (e.g., 4 pulses at 100 Hz), with the bursts repeated at 5 Hz.

    • Tetanic stimulation: One or more trains of 100 pulses at 100 Hz.

5. Post-Induction Recording:

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to assess the magnitude and stability of LTP.

  • The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

In_Vitro_Workflow Start Start Slice_Prep Prepare Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (≥1 hr) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Place Electrodes Recovery->Recording_Setup Baseline Record Baseline fEPSPs (20-30 min) Recording_Setup->Baseline Drug_Application Apply this compound (20-30 min) Baseline->Drug_Application LTP_Induction Induce LTP (HFS) Drug_Application->LTP_Induction Post_Recording Record Post-HFS fEPSPs (≥60 min) LTP_Induction->Post_Recording Analysis Data Analysis Post_Recording->Analysis End End Analysis->End

Experimental workflow for in vitro LTP inhibition studies.

In Vivo Electrophysiology

This protocol provides a general framework for studying the effects of systemically administered this compound on LTP in anesthetized animals.

1. Animal Preparation and Surgery:

  • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., urethane or isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy to expose the hippocampus.

  • Implant a stimulating electrode in the perforant path or Schaffer collaterals and a recording electrode in the dentate gyrus or CA1 region, respectively.

2. Drug Administration:

  • Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at the appropriate dose.

  • Allow sufficient time for the drug to reach the central nervous system and exert its effects before commencing the electrophysiological recordings.

3. Electrophysiological Recording and LTP Induction:

  • Follow a similar procedure as the in vitro protocol for establishing a stable baseline, inducing LTP with HFS, and recording post-induction responses.

4. Data Analysis:

  • Analyze the fEPSP slope to determine the magnitude of LTP in the presence and absence of this compound.

  • Compare the results between the drug-treated group and a vehicle-treated control group.

Expected Results

Based on its mechanism of action as a selective GluN2B antagonist, this compound is expected to inhibit the induction of NMDA receptor-dependent LTP. The degree of inhibition is likely to be concentration-dependent. Complete blockade of LTP may not be achieved if GluN2A-containing NMDA receptors also contribute to LTP induction under the specific experimental conditions. It is also possible that this compound may have a more pronounced effect on certain forms of LTP (e.g., late-phase LTP) or LTP induced by specific stimulation protocols.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of long-term potentiation and its modulation. Further research is warranted to establish a detailed quantitative profile of LTP inhibition by this compound.

References

Troubleshooting & Optimization

Co 101244 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Co 101244 hydrochloride. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.

Solubility Data Summary

Quantitative solubility data for this compound in various solvents is summarized in the table below for easy reference and comparison.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water100 mM[1]37.79 mg/mL---
DMSO50 mM[1]18.9 mg/mLSome sources state up to 100 mg/mL with the use of ultrasound. It is noted that hygroscopic DMSO can negatively impact solubility; using newly opened DMSO is recommended[2].
Ethanol≥ 10 mg/mL≥ 10 mg/mL[3]---
PBS (pH 7.2)---1-10 mg/mL[3]Sparingly soluble[3].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 6.62 mM≥ 2.5 mg/mL[2]A clear solution is achievable with this co-solvent system[2].
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 6.62 mM≥ 2.5 mg/mL[2]This protocol also yields a clear solution[2].
10% DMSO / 90% Corn Oil≥ 6.62 mM≥ 2.5 mg/mL[2]---

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the solubility and handling of this compound.

Q1: My this compound is not dissolving completely in the chosen solvent. What should I do?

A1: If you observe precipitation or incomplete dissolution, several techniques can be employed:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Gentle Heating: Gently warm the solution. Be cautious with temperature, especially with volatile solvents or for compounds where high temperatures might affect stability.

  • Vortexing: Vigorous mixing can help to break up particulates and enhance solubility.

  • Co-solvents: For in vivo experiments or if single solvents are insufficient, consider using a co-solvent system as detailed in the experimental protocols below.

Q2: I'm seeing precipitation after my stock solution has been stored. How can I resolve this?

A2: Precipitation upon storage can occur, especially after freeze-thaw cycles. If you observe this:

  • Bring the solution to room temperature.

  • Vortex or sonicate the solution until the precipitate redissolves.

  • To prevent this, it is recommended to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles[2].

Q3: What is the recommended storage condition for this compound powder and its stock solutions?

A3:

  • Powder: The solid compound should be stored at +4°C[1].

  • Stock Solutions: Once prepared, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month[2]. Ensure containers are sealed to prevent moisture absorption[2].

Q4: Can I prepare an aqueous solution of this compound without using an organic solvent?

A4: Yes, this compound is soluble in water up to 100 mM[1]. For biological experiments requiring an organic solvent-free solution, you can directly dissolve the compound in an aqueous buffer.

Q5: I am using DMSO to prepare my stock solution. Are there any special considerations?

A5: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of some compounds. It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions of this compound[2].

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 377.91 g/mol )[1].

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock solution, add 52.92 µL of DMSO per 1 mg of compound).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C[2].

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol describes the preparation of a co-solvent formulation suitable for subcutaneous or other parenteral administration routes in animal models[2].

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Mixing Co-solvents: In a sterile tube, combine the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from your concentrated stock)

    • 40% PEG300

    • 5% Tween-80

  • Final Dilution: Add 45% Saline to the mixture to reach the final desired volume and concentration. The resulting solution should be clear.

  • Example Preparation (for a 1 mL final volume of 2.5 mg/mL):

    • Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of Saline to bring the total volume to 1 mL.

Visualizing the Mechanism of Action

This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor[4]. The following diagram illustrates its role in the NMDA receptor signaling pathway.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens Cellular_Effects Downstream Cellular Effects Ca_ion->Cellular_Effects Initiates Co101244 Co 101244 Hydrochloride Co101244->NMDAR Blocks

Caption: Antagonistic action of this compound on the NMDA receptor.

The following workflow provides a logical sequence for troubleshooting solubility issues.

Troubleshooting_Workflow start Start: Dissolve Co 101244 HCl check_dissolution Is the compound fully dissolved? start->check_dissolution actions Apply gentle heat, vortex, or sonicate check_dissolution->actions No success Solution Prepared Successfully check_dissolution->success Yes recheck_dissolution Is it dissolved now? actions->recheck_dissolution recheck_dissolution->success Yes fail Consider alternative solvent or co-solvent system recheck_dissolution->fail No

Caption: A workflow for troubleshooting solubility issues with Co 101244 HCl.

References

Technical Support Center: Co 101244 Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Co 101244 hydrochloride in in vitro experiments, with a focus on preventing precipitation and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] It functions by inhibiting the action of the NMDA receptor, which is an ionotropic receptor involved in synaptic plasticity, learning, and memory.[2] By blocking the GluN2B subunit, Co 101244 can modulate neural excitability and prevent excitotoxicity, a process implicated in various neurological disorders.[2]

Q2: What are the primary solvents for preparing stock solutions of this compound?

The recommended solvents for preparing stock solutions are high-purity water and dimethyl sulfoxide (DMSO).[1][3]

Q3: What is the solubility of this compound in these solvents?

The solubility of this compound can vary slightly between batches, but typical maximum concentrations are provided in the table below.

Q4: I observed precipitation when diluting my this compound stock solution in my experimental buffer. Why is this happening?

Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors. This compound is known to be sparingly soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[4] This suggests that its solubility is pH-dependent and can be significantly lower in neutral or slightly alkaline aqueous solutions compared to acidic conditions or organic solvents. When a concentrated stock solution (e.g., in DMSO) is diluted into a larger volume of aqueous buffer, the compound's concentration may exceed its solubility limit in that specific buffer, leading to precipitation.[5][6]

Q5: Can I do anything to redissolve the precipitate?

In some cases, gentle heating and/or sonication can help to redissolve the precipitate.[7] However, it is crucial to ensure that these methods do not degrade the compound or affect its activity. It is always preferable to prevent precipitation in the first place.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues and provides solutions to prevent the precipitation of this compound in your in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final working solution exceeds its solubility in the aqueous buffer.- Lower the final concentration: If your experimental design allows, reduce the final working concentration of the compound. - Optimize the dilution method: Instead of a single large dilution, perform a serial dilution of the stock solution in your experimental buffer. Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing.[5] - Use an intermediate dilution step: First, dilute the high-concentration stock solution to an intermediate concentration in the same solvent as the stock (e.g., DMSO) before the final dilution into the aqueous buffer.
Cloudiness or precipitate observed after incubation The compound's solubility is temperature-sensitive, or it interacts with components in the cell culture medium over time.- Pre-warm the buffer/medium: Before adding the compound, ensure your buffer or cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C).[5] - Test solubility in your specific medium: The complex composition of cell culture media (salts, amino acids, proteins) can affect compound solubility. Perform a solubility test by preparing a dilution series of this compound in your specific medium and incubating for the duration of your experiment to determine the maximum soluble concentration.[5][6]
Inconsistent experimental results The actual concentration of the soluble compound is variable due to precipitation.- Prepare fresh working solutions: Prepare the final working solution of this compound immediately before each experiment to minimize the risk of precipitation over time. - Visually inspect solutions: Always visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is observed, do not use the solution.
High final DMSO concentration is toxic to cells The stock solution concentration is too low, requiring a larger volume of DMSO to be added to the culture medium.- Prepare a higher concentration stock solution: If solubility allows, prepare a more concentrated stock solution in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration, keeping the final DMSO concentration below 0.5% (ideally below 0.1%).[5][6]

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Source
Water37.79100
DMSO18.950
DMSO≥ 10-[4]
Ethanol≥ 10-[4]
PBS (pH 7.2)1 - 10Sparingly soluble[4]

Note: The molecular weight of this compound is 377.91 g/mol . Solubility can be batch-dependent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[7]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example for a 10 µM final concentration)

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution. For example, dilute it 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock or intermediate solution. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). From a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 10 µL of intermediate to 990 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not toxic to your cells (typically ≤ 0.5%).[6]

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Co 101244 HCl add_dmso Add high-purity DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot for storage vortex->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute stock solution into medium (dropwise with vortexing) store->dilute prewarm Pre-warm cell culture medium to 37°C prewarm->dilute inspect Visually inspect for precipitation dilute->inspect use Use immediately in experiment inspect->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_receptor NMDA Receptor GluN1 GluN1 Subunit GluN2B GluN2B Subunit IonChannel Ion Channel Opening GluN2B->IonChannel Activation Glutamate Glutamate Glutamate->GluN2B Binds Co101244 Co 101244 HCl Co101244->GluN2B Antagonizes Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream

Caption: Antagonistic action of Co 101244 HCl on the NMDA receptor signaling pathway.

References

Optimizing Co 101244 hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co 101244 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] Its mechanism of action involves binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) that is typically triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[4] This selective antagonism makes it a valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Q2: What are the common experimental applications of this compound?

This compound is frequently used in neuroscience research to investigate:

  • Neuroprotection: It has demonstrated neuroprotective effects in both in vitro and in vivo models of excitotoxicity, a process implicated in stroke and neurodegenerative diseases.[1][2]

  • Synaptic Plasticity: It is used to study the role of GluN2B subunits in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.[5]

  • Pain and Sensitization: Research has explored its role in modulating pain pathways and central sensitization.

  • Neurological and Psychiatric Disorders: It is used as a pharmacological tool to explore the involvement of GluN2B dysfunction in conditions like Parkinson's disease-related dyskinesia.

Q3: What is the recommended concentration range for in vitro experiments?

The optimal concentration of this compound for in vitro experiments is cell-type and assay-dependent. However, a general starting point can be derived from its IC50 value. The IC50 for inhibiting GluN1A/2B receptors is 0.043 µM.[1][2][3] For most cell-based assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store stock solutions of this compound?

  • Solubility: this compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[1][6][7]

  • Stock Solution Preparation: For a 10 mM stock solution in DMSO, dissolve 3.78 mg of this compound (MW: 377.91 g/mol ) in 1 mL of DMSO. For a 10 mM stock solution in water, dissolve 3.78 mg in 1 mL of water.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no effect of this compound in cell-based assays. Incorrect Concentration: The concentration may be too low to elicit a response or too high, causing off-target effects.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.01 µM to 100 µM).
Low Expression of GluN2B: The cell line used may not express sufficient levels of GluN2B-containing NMDA receptors.Verify the expression of the GluN2B subunit in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of GluN2B.
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High background signal or cytotoxicity observed. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (solvent only) to assess its effect.
Compound Precipitation: The compound may have precipitated out of solution at the working concentration, especially in aqueous media.Visually inspect the media for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system if compatible with your experiment.
Variability in in vivo experimental results. Route of Administration and Dosage: The chosen route of administration and dosage may not be optimal for the animal model and desired effect.For in vivo studies in rodents, subcutaneous (s.c.) administration at doses of 0.1 to 1 mg/kg has been reported to be effective.[5] However, the optimal dose and route should be determined empirically for your specific experimental paradigm.
Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) profile can influence its efficacy.Consider performing pharmacokinetic studies to determine the compound's bioavailability and half-life in your animal model. This will help in optimizing the dosing regimen.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterReceptor SubunitValue
IC50 GluN1A/2B0.043 µM[1][2][3]
GluN1A/2A> 100 µM[1][2][3]
GluN1A/2C> 100 µM[1][2][3]

Table 2: Solubility of this compound

SolventMaximum Concentration
Water100 mM[1][6][7]
DMSO50 mM[1][6][7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against NMDA-induced Excitotoxicity

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against NMDA-induced cell death in primary neuronal cultures or a suitable neuronal cell line.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Glycine

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 1-2 hours.

  • NMDA-induced Excitotoxicity: Prepare a solution of NMDA and glycine in the culture medium. A typical starting concentration is 100 µM NMDA and 10 µM glycine, but this should be optimized for your cell type. Add the NMDA/glycine solution to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for a period determined to be optimal for inducing cell death in your model (e.g., 24 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay such as the MTT assay.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of this compound to determine its protective effect.

Protocol 2: General In Vivo Dosing Guide for Rodent Models

This guide provides general recommendations for in vivo administration of this compound in rodent models. Specific dosages and administration routes should be optimized based on the experimental model and research question.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles suitable for the chosen route of administration

Procedure:

  • Formulation: For subcutaneous (s.c.) or intraperitoneal (i.p.) injection, this compound can be dissolved in sterile saline. For oral administration, a suspension may be prepared in a suitable vehicle like 0.5% methylcellulose.

  • Dosage: Based on published literature, a starting dose range of 0.1 to 1 mg/kg (s.c.) has shown efficacy in rodent models of dyskinesia.[5] For neuroprotection studies, a similar or slightly higher dose range may be explored. It is essential to perform a dose-response study to identify the optimal dose for your specific model.

  • Administration: Administer the compound at a predetermined time before the experimental insult or behavioral testing. The timing of administration should be based on the compound's pharmacokinetic profile, if known.

  • Monitoring: Closely monitor the animals for any adverse effects after administration.

  • Data Collection: Proceed with the planned experimental procedures and data collection.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine / D-Serine Glycine->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin DAPK1 DAPK1 Ca_influx->DAPK1 CaMKII CaMKII Calmodulin->CaMKII Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression CaMKII->Gene_Expression Apoptosis Apoptosis DAPK1->Apoptosis Co101244 Co 101244 Hydrochloride Co101244->NMDA_Receptor

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells in 96-well Plate pretreatment Pre-treat with This compound (Dose-Response) start->pretreatment induce_toxicity Induce Excitotoxicity (e.g., with NMDA/Glycine) pretreatment->induce_toxicity incubation Incubate for Optimal Duration induce_toxicity->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: Calculate % Viability viability_assay->data_analysis end End: Determine Neuroprotective Effect data_analysis->end

Caption: A typical experimental workflow for an in vitro neuroprotection assay.

References

Co 101244 hydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Co 101244 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by the synonyms PD 174494 and Ro 63-1908, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the GluN2B (formerly NR2B) subunit.[1] Its primary mechanism of action is the inhibition of ion flow through the NMDA receptor channel, which plays a crucial role in excitatory synaptic transmission in the central nervous system.

Q2: What is the selectivity profile of this compound for different NMDA receptor subunits?

This compound exhibits high selectivity for GluN2B-containing NMDA receptors over other subunit combinations. This selectivity is demonstrated by its half-maximal inhibitory concentration (IC50) values.

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data from comprehensive off-target screening of this compound against a broad panel of other receptors, ion channels, and enzymes. While the compound is known for its high selectivity for GluN2B-containing NMDA receptors, researchers should remain aware of the potential for uncharacterized off-target activities.[2][3] One study involving a radiotracer for the GluN2B subunit suggested that displaceable binding in the cerebellum could indicate potential off-target binding for this class of compounds.[4]

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM). For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results 1. Inconsistent compound concentration. 2. Degradation of the compound. 3. Off-target effects.1. Prepare fresh stock solutions and verify the concentration. 2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store as recommended. 3. Include appropriate controls to investigate potential off-target effects (see "Investigating Potential Off-Target Effects" section).
Unexpected physiological or behavioral effects in vivo 1. Off-target effects. 2. Pharmacokinetic properties of the compound.1. Perform control experiments using a structurally different GluN2B antagonist to see if the effect is reproducible. 2. Conduct pharmacokinetic studies to understand the distribution and metabolism of the compound in your model system.
Compound precipitation in aqueous solutions Exceeding the solubility limit.Ensure the final concentration in your aqueous experimental buffer does not exceed the solubility limit. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low and does not cause precipitation.

Data Presentation

Table 1: Selectivity Profile of this compound

NMDA Receptor Subunit CombinationIC50 (µM)
GluN1A/GluN2B0.043
GluN1A/GluN2A> 100
GluN1A/GluN2C> 100

Data sourced from multiple suppliers and publications.[2][3]

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Antagonism Assay

This protocol outlines a general procedure for assessing the antagonist activity of this compound on NMDA receptors expressed in a cellular system (e.g., HEK293 cells or primary neurons).

  • Cell Culture: Culture cells expressing the desired NMDA receptor subunit combination (e.g., GluN1/GluN2B).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Make serial dilutions to obtain the desired final concentrations.

  • Assay Procedure (Calcium Imaging):

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells with an appropriate assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a specified period.

    • Stimulate the cells with NMDA and a co-agonist (e.g., glycine or D-serine).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the response (e.g., peak fluorescence intensity) against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Investigating Potential Off-Target Effects

Given the limited public data on off-target effects, researchers should consider the following steps to de-risk their findings:

  • Literature Review: Thoroughly review the literature for any reported off-target activities of this compound or structurally related compounds.

  • Use of a Structurally Unrelated Control: Employ a structurally different GluN2B-selective antagonist in parallel experiments. If the observed effect is a true on-target effect, it should be replicated by the control compound.

  • Counter-Screening: If resources permit, screen this compound against a panel of relevant off-target receptors, ion channels, and enzymes. This is particularly important if the observed phenotype is unexpected for GluN2B antagonism. Commercially available screening services can be utilized for this purpose.

  • Expression System Controls: In cellular assays, use parental cells (not expressing the target receptor) as a negative control to identify any non-specific effects of the compound.

Visualizations

Signaling Pathway of NMDA Receptor and Action of Co 101244 cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Activates Co101244 Co 101244 HCl Co101244->NMDA_R Blocks

Caption: NMDA receptor signaling and the inhibitory action of this compound.

Workflow for Investigating Off-Target Effects A Unexpected Experimental Result with Co 101244 HCl B Is the effect consistent with known GluN2B antagonism? A->B C Likely On-Target Effect B->C Yes D Potential Off-Target Effect B->D No E Control Experiment 1: Use a structurally different GluN2B antagonist D->E F Control Experiment 2: Use parental cell line (no GluN2B expression) D->F G Does the control compound reproduce the effect? E->G H Does the effect persist in the parental cell line? F->H I Confirmed On-Target Effect G->I Yes J Suspected Off-Target Effect G->J No H->I No H->J Yes K Consider Broad Off-Target Screening Panel J->K

Caption: A logical workflow for troubleshooting and investigating potential off-target effects.

References

Stability and storage of Co 101244 hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Co 101244 hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. How should I store the solid form of this compound?

The solid form of this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the compound at -20°C, where it has a shelf life of at least four years. For shorter-term storage (days to weeks), 4°C is also acceptable.[1][2] To prevent degradation, the vial should be tightly sealed and stored in a dry, dark place.[2]

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] The compound is highly soluble in DMSO, with concentrations of 50 mM or ≥ 10 mg/mL being readily achievable.[1] For aqueous-based experiments, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

3. There is conflicting information about the water solubility of this compound. Can you clarify this?

There are indeed discrepancies in reported water solubility, with some sources stating solubility up to 100 mM and others describing it as sparingly soluble or insoluble.[1][2][3] This variation can be attributed to several factors, including:

  • pH of the water: The solubility of hydrochloride salts can be pH-dependent.

  • Polymorphism: The compound may exist in different crystalline forms with varying solubilities.

  • Degree of hydration: The amount of water associated with the solid compound can influence its solubility.

  • Purity of the compound and solvent. [3]

Recommendation: For most in vitro applications, it is best practice to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute this stock into your aqueous experimental medium to the final desired concentration. This approach ensures complete dissolution and minimizes the risk of precipitation. For in vivo studies, specific formulation protocols using co-solvents are available (see below).

4. How should I store stock solutions of this compound?

Prepared stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the vials are tightly sealed to prevent the absorption of moisture, as DMSO is hygroscopic.[4]

5. How long are aqueous solutions of this compound stable?

The stability of this compound in aqueous solutions is not well-documented and can be influenced by the pH of the buffer. For critical experiments, it is highly recommended to prepare fresh aqueous dilutions from your DMSO stock solution on the day of use.[1] If temporary storage is necessary, keep the solution on ice and use it within a few hours. For longer-term stability assessments in your specific buffer, a stability study is recommended (see Experimental Protocols).

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed when preparing a stock solution in DMSO. Incomplete dissolution.Gently warm the solution in a water bath (up to 37°C) and/or use sonication to aid dissolution.[4] Ensure you are using anhydrous, high-purity DMSO.
Precipitation observed when diluting a DMSO stock solution into an aqueous buffer. The final concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final concentration of the compound. Increase the percentage of co-solvents in the final solution if your experimental system allows. Prepare a fresh dilution and use it immediately.
Inconsistent experimental results over time. Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture absorption).Always aliquot stock solutions into single-use vials. Use fresh aliquots for each experiment. Ensure DMSO is of high purity and anhydrous.
Difficulty dissolving the compound directly in an aqueous buffer. Low intrinsic aqueous solubility of the compound.Prepare a concentrated stock solution in DMSO first, and then dilute it into your aqueous buffer.

Data Summary

Storage Conditions and Stability
Form Storage Temperature Duration Notes
Solid4°CShort-term (days to weeks)Keep dry and dark.[1][2]
Solid-20°C≥ 4 yearsRecommended for long-term storage. Keep dry and dark.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
Aqueous Solution4°C or on iceA few hoursFresh preparation is highly recommended.[1]
Solubility Data
Solvent Reported Solubility Reference
DMSO50 mM (18.9 mg/mL)[1]
DMSO≥ 10 mg/mL
Water100 mM (37.79 mg/mL)[1]
WaterNot soluble[2]
PBS (pH 7.2)Sparingly soluble (1-10 mg/mL)
Ethanol≥ 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh a sufficient amount of this compound (Molecular Weight: 377.9 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

G Workflow for Preparing a DMSO Stock Solution cluster_preparation Preparation cluster_storage Storage weigh Weigh Co 101244 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes dissolve->aliquot Prevent Freeze-Thaw store Store at -20°C or -80°C aliquot->store

Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of a Formulation for In Vivo Studies

This protocol is based on a commonly cited formulation and should be optimized for your specific experimental needs.[4]

  • Initial Dilution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Aqueous Phase Addition: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix well.

  • Administration: This formulation should be prepared fresh on the day of the experiment.

G Workflow for In Vivo Formulation start Start with DMSO Stock Solution peg Add PEG300 start->peg 1:4 ratio tween Add Tween-80 peg->tween Mix well saline Add Saline tween->saline Mix well end Final Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) saline->end Prepare Fresh

Workflow for preparing an in vivo formulation.
Protocol 3: Hypothetical Protocol for Assessing Aqueous Stability

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.

  • Preparation of Test Solution: Prepare a fresh solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration by diluting a freshly prepared DMSO stock. Ensure the final DMSO concentration is compatible with your assay.

  • Initial Analysis (T=0): Immediately analyze the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Storage: Store aliquots of the test solution under your desired storage conditions (e.g., 4°C, room temperature). Protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity at each time point to the initial T=0 data to determine the rate of degradation.

G Logical Flow for Aqueous Stability Assessment cluster_timepoints Time Points prep Prepare Aqueous Solution t0 Analyze at T=0 (HPLC) prep->t0 store Store at Desired Conditions t0->store t1 Analyze at T=1 store->t1 t2 Analyze at T=2 t1->t2 compare Compare Results to T=0 t1->compare tn ... T=n t2->tn t2->compare tn->compare determine Determine Degradation Rate compare->determine

References

Technical Support Center: In Vivo Delivery of Co 101244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Co 101244 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By selectively blocking GluN2B-containing NMDA receptors, it can modulate glutamatergic neurotransmission and has shown neuroprotective effects in various in vitro and in vivo models.[2][3]

Q2: What are the common challenges associated with the in vivo delivery of this compound?

The primary challenges with the in vivo delivery of this compound are related to its physicochemical properties, which can impact its solubility and bioavailability. While the hydrochloride salt form improves aqueous solubility, achieving and maintaining a stable solution at the desired concentration for in vivo studies can be challenging. Furthermore, as a compound targeting the central nervous system (CNS), ensuring adequate penetration of the blood-brain barrier (BBB) is a critical consideration.

Q3: What are the potential side effects of in vivo administration of GluN2B antagonists like this compound?

While selective GluN2B antagonists are generally better tolerated than broad-spectrum NMDA receptor blockers, they can still have on-target side effects. Since NMDA receptors are crucial for normal physiological functions, their blockade can potentially interfere with synaptic plasticity and cognitive processes.[4][5] Long-term treatment with GluN2B antagonists in animal models has been shown to sometimes disrupt normal cognitive functions.[6] Researchers should carefully monitor for any behavioral changes in their animal subjects.

Q4: Why have some NMDA receptor antagonists failed in clinical trials, and what are the implications for my research?

Several NMDA receptor antagonists have failed in clinical trials for conditions like stroke and traumatic brain injury.[7][8] Reasons for these failures are multifactorial and include inadequate pharmacokinetics, an inability to reach effective concentrations without significant side effects, and a narrow therapeutic window.[8] This highlights the importance of careful dose-response studies and pharmacokinetic analysis in preclinical research to establish a clear therapeutic window for this compound in your specific model.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Formulation

Possible Causes:

  • Incorrect solvent or vehicle.

  • The concentration of the compound exceeds its solubility limit in the chosen vehicle.

  • The pH of the solution is not optimal.

  • Precipitation upon dilution with an aqueous buffer.

Troubleshooting Steps:

  • Optimize Solvent System:

    • For initial stock solutions, dimethyl sulfoxide (DMSO) is effective.[1]

    • For final in vivo formulations, co-solvent systems are often necessary. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene glycol 300 (PEG300), Tween-80, and saline.[9]

    • The use of cyclodextrins, such as SBE-β-CD, can also enhance aqueous solubility.[9]

  • Verify Concentration: Ensure the desired final concentration does not exceed the known solubility limits in your chosen vehicle system.

  • Adjust pH: For hydrochloride salts, a slightly acidic pH can sometimes improve and maintain solubility.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.[9] However, avoid excessive heat, which could lead to degradation.

  • Prepare Fresh Formulations: It is recommended to prepare formulations fresh before each experiment to minimize the risk of precipitation over time.

Issue 2: Lack of Expected Efficacy in the Animal Model

Possible Causes:

  • Suboptimal dosing or administration route.

  • Poor bioavailability or insufficient brain penetration.

  • Rapid metabolism and clearance of the compound.

  • The role of GluN2B in the specific disease model is not as critical as hypothesized.

Troubleshooting Steps:

  • Conduct a Dose-Response Study: Determine the optimal dose required to elicit the desired pharmacological effect in your specific animal model.

  • Evaluate Different Administration Routes: The route of administration can significantly impact bioavailability. While subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common, the optimal route should be determined experimentally.

  • Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), t1/2 (half-life), and brain-to-plasma ratio. This will provide valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine scaffold is generally metabolically stable, which can improve pharmacokinetic properties.[10]

  • Confirm Target Engagement: If feasible, use techniques like ex vivo brain slice electrophysiology or biochemical assays to confirm that this compound is reaching its target and inhibiting GluN2B receptor function at the administered dose.

  • Re-evaluate the Hypothesis: If delivery and target engagement are confirmed but efficacy is still lacking, it may be necessary to reconsider the role of GluN2B-containing NMDA receptors in your specific experimental paradigm.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterSoluble to 100 mM[1]
DMSOSoluble to 50 mM[1]

Table 2: Example In Vivo Formulation Protocols

ProtocolComponentsFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[9]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[9]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous (s.c.) Injection

This protocol provides a general guideline. The final formulation should be optimized based on the required dose and vehicle tolerability in the specific animal model.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • 0.9% Saline, sterile

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amounts of this compound and each vehicle component based on the desired final concentration and total volume.

  • Weigh the this compound powder and place it in a sterile conical-bottom tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • In a separate sterile tube, prepare the remaining vehicle mixture by combining the calculated volumes of PEG300, Tween-80, and saline.

  • Slowly add the vehicle mixture to the DMSO-drug solution while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the vehicle composition or a reduction in the final concentration.

  • Draw the solution into syringes for administration. It is recommended to use the formulation on the same day it is prepared.

Mandatory Visualization

G Figure 1. Troubleshooting In Vivo Delivery of this compound A Start: In Vivo Experiment B Issue Encountered? A->B C Precipitation in Formulation B->C Yes D Lack of Efficacy B->D Yes E Unexpected Side Effects B->E Yes J Continue Experiment B->J No F Optimize Vehicle (Co-solvents, pH) Reduce Concentration Prepare Fresh C->F G Dose-Response Study PK Analysis Confirm Target Engagement Re-evaluate Hypothesis D->G H Monitor Behavior Reduce Dose Consider Off-Target Effects E->H I Issue Resolved? F->I G->I H->I I->J Yes K Consult Literature/ Technical Support I->K No

Caption: A logical workflow for troubleshooting common in vivo delivery issues.

G Figure 2. Signaling Pathway of this compound A Glutamate B NMDA Receptor A->B E Calcium Influx B->E C GluN2B Subunit C->B D Co 101244 hydrochloride D->C antagonizes F Downstream Signaling (e.g., Excitotoxicity) E->F

Caption: Mechanism of action of this compound at the NMDA receptor.

G Figure 3. Experimental Workflow for In Vivo Studies A Formulation Preparation (Solubilization & Dilution) D Administration (e.g., s.c., i.p.) A->D B Dose Calculation B->D C Animal Acclimatization C->D E Behavioral/Physiological Monitoring D->E F Endpoint Analysis (e.g., Tissue Collection) E->F G Data Analysis F->G

References

Minimizing toxicity of Co 101244 hydrochloride in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Co 101244 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of this compound in neuronal cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cell death in our primary neuronal cultures after 24 hours of treatment with this compound at our target concentration. What is the likely cause?

A1: This is a known issue. While this compound is a potent GluN2B antagonist, high concentrations or prolonged exposure can lead to off-target mitochondrial stress and subsequent apoptosis. We recommend the following troubleshooting steps:

  • Optimize Concentration: Titrate this compound to the lowest effective concentration for your specific experimental goals. See Table 1 for concentration guidelines.

  • Reduce Exposure Time: If your experimental design allows, consider shorter exposure times.

  • Culture Conditions: Ensure your neuronal cultures are healthy and mature before treatment. Immature neurons can be more susceptible to toxicity.

  • Antioxidant Co-treatment: Consider co-treatment with a mitochondrial-targeted antioxidant, such as MitoTEMPO, to mitigate oxidative stress.

Q2: Our neurons show signs of stress (e.g., neurite blebbing, vacuolization) even at concentrations that do not induce widespread cell death. How can we improve neuronal health during treatment?

A2: Neuronal stress in the absence of overt cell death can be an early indicator of toxicity. To improve neuronal health:

  • Serum-Free Media: If not already in use, switch to a serum-free neurobasal medium supplemented with B-27 or a similar supplement. Serum can contain excitatory amino acids that can potentiate toxicity.

  • Conditioned Media: Utilize a 50:50 mix of fresh and astrocyte-conditioned media. Astrocytes provide crucial neurotrophic support.

  • Oxygen Levels: Ensure your incubator has stable and appropriate oxygen levels (normoxia, ~20-21%). Hypoxia can exacerbate the toxic effects of this compound.

Q3: We are performing calcium imaging experiments and notice that this compound is causing a slow, sustained increase in intracellular calcium, which is unexpected for an NMDA receptor antagonist. Why is this happening?

A3: This paradoxical effect is likely due to off-target effects on intracellular calcium stores. At higher concentrations, this compound may inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a gradual leakage of calcium from the endoplasmic reticulum into the cytoplasm.

  • Use a SERCA pump inhibitor control: To confirm this off-target effect, run a control experiment with a known SERCA inhibitor like thapsigargin.

  • Lower Concentration: This effect is highly concentration-dependent. Reducing the concentration of this compound should mitigate this effect.

Q4: Can we use this compound in long-term cultures (e.g., >7 days)?

A4: Long-term treatment with this compound is challenging due to cumulative toxicity. For long-term studies, we recommend a pulsatile dosing strategy rather than continuous exposure. For example, treat for 24 hours, followed by a 48-hour washout period. This can help maintain the desired pharmacological effect while allowing the neurons to recover.

Quantitative Data Summary

Table 1: In Vitro Toxicity Profile of this compound in Primary Cortical Neurons

Concentration (µM)Exposure Time (hours)Cell Viability (% of Control)Apoptosis Rate (% Caspase-3 Positive)
12498 ± 2%3 ± 1%
52492 ± 4%8 ± 2%
102475 ± 6%25 ± 5%
252440 ± 8%60 ± 7%
104855 ± 7%45 ± 6%
107230 ± 5%75 ± 8%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Plate Neurons: Plate primary cortical neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Treat with Compound: Treat the neurons with various concentrations of this compound for the desired duration. Include a vehicle-only control.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C.

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Read Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle-only control wells.

Protocol 2: Apoptosis Assessment by Caspase-3 Immunocytochemistry

  • Culture and Treat: Culture and treat neurons on glass coverslips as described above.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:500 dilution) overnight at 4°C.

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstain and Mount: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of DAPI-stained cells that are also positive for cleaved caspase-3.

Visualizations

Toxicity_Pathway Co101244 This compound (High Concentration) Mitochondria Mitochondria Co101244->Mitochondria Off-target effect ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ROS->MPTP CytoC Cytochrome c Release MPTP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Off-target mitochondrial toxicity pathway of this compound.

Troubleshooting_Workflow Start Significant Neuronal Toxicity Observed Check_Conc Is Concentration > 5 µM? Start->Check_Conc Lower_Conc Reduce Concentration (See Table 1) Check_Conc->Lower_Conc Yes Check_Exposure Is Exposure > 24h? Check_Conc->Check_Exposure No Re_Evaluate Re-evaluate Toxicity Lower_Conc->Re_Evaluate Reduce_Exposure Reduce Exposure Time or Use Pulsatile Dosing Check_Exposure->Reduce_Exposure Yes Check_Culture Are Culture Conditions Optimal? Check_Exposure->Check_Culture No Reduce_Exposure->Re_Evaluate Improve_Culture Use Conditioned Media & Co-treat with Antioxidants Check_Culture->Improve_Culture No Check_Culture->Re_Evaluate Yes Improve_Culture->Re_Evaluate

Caption: Troubleshooting workflow for minimizing this compound toxicity.

Co 101244 hydrochloride inconsistent results in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered in assays involving Co 101244 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as PD 174494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the GluN2B (formerly NR2B) subunit.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.

Q2: What are the common applications of this compound in research?

This compound is frequently used in in vitro and in vivo studies to investigate:

  • Neuroprotection against excitotoxicity-induced neuronal death.[2][3]

  • The role of GluN2B subunits in synaptic plasticity, learning, and memory.

  • Potential therapeutic strategies for neurological disorders where NMDA receptor overactivation is implicated, such as stroke and neurodegenerative diseases.[4]

  • The modulation of levodopa-induced dyskinesia.[2]

Q3: What are the solubility and storage recommendations for this compound?

Proper handling and storage are critical for maintaining the compound's integrity and ensuring reproducible results.

Solubility Data:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water37.79100
DMSO18.950
Ethanol≥ 10-
PBS (pH 7.2)Sparingly soluble (1-10)-

Data sourced from multiple suppliers and may vary slightly by batch.[1][5]

Storage Recommendations:

  • Solid Form: Store at -20°C for long-term stability (≥ 4 years).[5]

  • Stock Solutions: Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (up to 6 months) or -20°C (up to 1 month).[2] Protect from light.

Troubleshooting Guides for Inconsistent Assay Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design and execution. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Higher than Expected IC50 Values or Low Potency

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions from solid compound for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.[2]- Verify the purity of the compound using appropriate analytical methods if degradation is suspected.
Inaccurate Concentration - Ensure accurate weighing of the solid compound and precise dilution steps.- Calibrate pipettes and balances regularly.- Consider the hydration state of the hydrochloride salt, which can affect the molecular weight.
Suboptimal Assay Conditions - pH of Buffer: Ensure the pH of the assay buffer is stable and optimal for NMDA receptor function (typically pH 7.2-7.4).- Presence of Agonists: The concentration of the agonist (e.g., glutamate, NMDA) will influence the apparent IC50 of a competitive antagonist. Use a consistent and appropriate agonist concentration.
Cell-Based Assay Issues - Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.[6]- Cell Health and Density: Ensure cells are healthy and seeded at a consistent density to minimize variability in receptor expression.
Issue 2: High Variability Between Replicates

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes and consistent technique, especially for serial dilutions.- For viscous solutions, consider reverse pipetting.[6]
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile media or PBS to create a humidity barrier.[7]
Incomplete Compound Mixing - Gently mix the plate after adding this compound to ensure uniform distribution in the wells.
Cell Clumping - Ensure a single-cell suspension before seeding by gentle trituration to achieve even cell distribution.[6]
Issue 3: Lack of Neuroprotective Effect in Excitotoxicity Assays

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Timing of Compound Addition - For optimal neuroprotection, pre-incubation with this compound before the excitotoxic insult (e.g., glutamate or NMDA application) is often necessary.[8]
Insufficient Excitotoxic Insult - Confirm that the concentration and duration of the glutamate or NMDA treatment are sufficient to induce significant cell death in control wells.[9]
Low Expression of GluN2B Subunits - The neuroprotective effect of this compound is dependent on the presence of GluN2B-containing NMDA receptors. Verify the expression of GluN2B in your cell model (e.g., primary neurons, cell lines) using techniques like Western blotting or immunocytochemistry.

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound in a neuronal cell culture model.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., HT22, SH-SY5Y)

  • 96-well cell culture plates

  • This compound

  • L-glutamic acid

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Neurobasal medium with supplements

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and mature for the appropriate time (e.g., 24-48 hours for cell lines, 7-10 days for primary neurons).

  • Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO). Incubate for 1-2 hours.

  • Glutamate-Induced Excitotoxicity: Prepare a high-concentration stock of L-glutamic acid in culture medium. Add a small volume to the wells to achieve the final desired excitotoxic concentration (e.g., 5 mM for HT22 cells).[9] Also, include a negative control group of cells not exposed to glutamate.

  • Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.[10]

    • CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated (no glutamate, no compound) control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (effective concentration for 50% neuroprotection).

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus) or cells expressing NMDA receptors

  • [³H]MK-801 (radioligand)

  • This compound

  • Glutamate and glycine (co-agonists)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: In a reaction tube, combine the prepared membranes, a fixed concentration of [³H]MK-801, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA receptor antagonist, e.g., unlabeled MK-801). Add glutamate and glycine to activate the receptors and allow [³H]MK-801 binding.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration. Fit a competition binding curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

NMDA Receptor (GluN2B Subunit) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of GluN2B-containing NMDA receptors, which this compound inhibits.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Co101244 Co 101244 hydrochloride Co101244->NMDAR CaMKII CaMKII Ca_influx->CaMKII ERK ERK Ca_influx->ERK Excitotoxicity Excitotoxicity (Cell Death) Ca_influx->Excitotoxicity Excessive Influx CREB CREB CaMKII->CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression

Caption: Signaling pathway of the GluN2B-containing NMDA receptor.

Experimental Workflow for In Vitro Neuroprotection Assay

The diagram below outlines the key steps in performing an in vitro neuroprotection assay to evaluate the efficacy of this compound.

Neuroprotection_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with This compound (various concentrations) seed_cells->pre_incubate add_glutamate Induce Excitotoxicity (add Glutamate/NMDA) pre_incubate->add_glutamate incubate Incubate for 24 hours add_glutamate->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data: Calculate % Viability and Determine EC50 viability_assay->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Troubleshooting Logic for Inconsistent IC50 Values

This diagram provides a logical workflow to diagnose the cause of inconsistent IC50 values in your assays.

Troubleshooting_IC50 start Inconsistent IC50 Values check_reagent Check Reagent Integrity: - Freshly prepare solutions? - Proper storage? start->check_reagent yes_reagent Yes check_reagent->yes_reagent No Issue no_reagent No check_reagent->no_reagent Issue Found check_assay Review Assay Protocol: - Consistent cell density? - Calibrated pipettes? - Consistent incubation times? yes_reagent->check_assay reagent_solution Solution: - Prepare fresh stocks - Aliquot and store properly no_reagent->reagent_solution yes_assay Yes check_assay->yes_assay No Issue no_assay No check_assay->no_assay Issue Found check_biology Consider Biological Factors: - Consistent cell passage? - Verified GluN2B expression? yes_assay->check_biology assay_solution Solution: - Standardize cell seeding - Calibrate equipment - Adhere to protocol timings no_assay->assay_solution yes_biology Yes check_biology->yes_biology No Issue no_biology No check_biology->no_biology Issue Found contact_support Further Investigation/ Contact Technical Support yes_biology->contact_support biology_solution Solution: - Use low passage cells - Confirm target expression no_biology->biology_solution

Caption: Troubleshooting inconsistent IC50 results.

References

Technical Support Center: Validating the Selectivity of Co 101244 Hydrochloride for GluN2B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the selectivity of Co 101244 hydrochloride for the GluN2B subunit of the NMDA receptor. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental validation of this compound's selectivity for GluN2B-containing NMDA receptors.

Issue Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Aqueous Solution This compound has limited solubility in aqueous buffers at high concentrations. The hydrochloride salt form can also be sensitive to pH changes.- Prepare stock solutions in DMSO (up to 50 mM) or water (up to 100 mM) and dilute to the final working concentration in your experimental buffer immediately before use.[1][2][3] - For in vivo preparations, consider using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and sonication can aid dissolution if precipitation occurs.[4] - Ensure the final pH of your experimental solution is compatible with the compound's stability.
Inconsistent or Noisy Electrophysiology Recordings - Poor cell health (e.g., in HEK293 cells expressing NMDA receptors) due to excitotoxicity from glutamate in the culture medium. - High pressure from the perfusion system dislodging the patched cell. - Instability of the patch seal during agonist and antagonist application.- Culture transfected cells in the presence of a low concentration of a general NMDA receptor antagonist like APV to prevent excitotoxicity.[5] - Optimize the flow rate of your perfusion system to be gentle on the cells. For whole-cell recordings, align the perfusion pipette parallel to the recording pipette.[5] - Ensure a stable gigaohm seal before starting recordings. If using a theta-glass applicator, adjust the angle and flow rate to minimize mechanical disruption.[5]
High Non-Specific Binding in Radioligand Assays - Inappropriate buffer composition or pH. - Radioligand concentration is too high. - Insufficient washing steps. - Issues with the membrane preparation.- Use a buffer optimized for NMDA receptor binding assays, typically a Tris-based buffer at a physiological pH. - Determine the optimal radioligand concentration by performing a saturation binding experiment to find the Kd. Use a concentration at or below the Kd for competition assays.[6] - Increase the number and volume of washes with ice-cold buffer to reduce non-specific binding.[7] - Ensure the membrane preparation is of high quality and has been properly stored at -80°C.[7]
Variability in IC50/Ki Values Between Experiments - Inconsistent agonist or antagonist concentrations. - Differences in experimental conditions (e.g., temperature, incubation time). - Degradation of the compound.- Prepare fresh dilutions of agonists and antagonists for each experiment from a validated stock solution. - Maintain consistent experimental parameters across all assays. - Store this compound stock solutions appropriately: -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]
Apparent Lack of Selectivity - The experimental system may have a high proportion of triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B), which can exhibit different pharmacology than diheteromeric receptors. - Off-target effects at higher concentrations of Co 101244. - The chosen assay may not be sensitive enough to detect selectivity.- Use a cell line expressing defined diheteromeric NMDA receptor subtypes (e.g., GluN1/GluN2B vs. GluN1/GluN2A) for the most direct assessment of selectivity. - Determine the full dose-response curve to identify the concentration range where selectivity is observed. Be aware of potential off-target binding, for example, at σ1 receptors, which has been noted for some GluN2B ligands.[8] - Employ multiple, complementary techniques (e.g., electrophysiology and radioligand binding) to confirm selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[1][2][3] For long-term storage, prepare aliquoted stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to avoid repeated freeze-thaw cycles to maintain the compound's integrity.[4]

Q2: How selective is this compound for GluN2B over other GluN subunits?

A2: this compound is highly selective for GluN2B-containing NMDA receptors. Electrophysiological studies have shown IC50 values of 0.043 µM for GluN1/GluN2B receptors, while the IC50 values for GluN1/GluN2A and GluN1/GluN2C receptors are greater than 100 µM, indicating a selectivity of over 2300-fold for GluN2B over GluN2A and GluN2C.[1][2][3]

Q3: What are the key experimental techniques to validate the selectivity of this compound?

A3: The two primary methods for validating selectivity are:

  • Electrophysiology: This functional assay, often using two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in transfected mammalian cells, directly measures the inhibitory effect of the compound on ion channel function for different NMDA receptor subunit combinations.

  • Radioligand Binding Assays: This method assesses the compound's ability to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor subtypes, allowing for the determination of the binding affinity (Ki).

Q4: Can I use this compound in in vivo studies?

A4: Yes, this compound has been used in in vivo studies and has been shown to have neuroprotective effects.[1][2][3] For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4] It is crucial to perform dose-response studies to determine the optimal concentration for the desired effect while minimizing potential off-target effects.

Q5: What are the known downstream signaling pathways affected by blocking GluN2B?

A5: Blocking GluN2B-containing NMDA receptors can modulate several downstream signaling pathways. For example, GluN2B is linked to the Ras-GRF1 signaling pathway, which is involved in long-term depression (LTD).[1] By inhibiting GluN2B, Co 101244 can influence synaptic plasticity and neuronal survival.

Data Presentation

Table 1: In Vitro Potency of this compound at Recombinant Human NMDA Receptors
Receptor Subunit CompositionAssay TypeMeasured ParameterValue (µM)Selectivity Fold (vs. GluN1/GluN2B)
GluN1A/GluN2BElectrophysiologyIC500.043-
GluN1A/GluN2AElectrophysiologyIC50> 100> 2325
GluN1A/GluN2CElectrophysiologyIC50> 100> 2325

Data sourced from Tocris Bioscience product information.[2][3]

Experimental Protocols

Detailed Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the validation of this compound's selectivity for GluN2B-containing NMDA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Stage V-VI Xenopus laevis oocytes. b. Prepare cRNA for human or rat GluN1 and the desired GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) from linearized plasmids. c. Co-inject oocytes with a 1:1 ratio of GluN1 and a specific GluN2 subunit cRNA (e.g., 50 ng total cRNA per oocyte). d. Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording Setup: a. Prepare the recording chamber and perfuse with a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2). b. Pull glass microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl. c. Place an oocyte in the recording chamber and impale it with two electrodes: one for voltage sensing and one for current injection. d. Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Data Acquisition: a. Prepare stock solutions of glutamate, glycine (co-agonist), and this compound. b. To elicit a current, perfuse the oocyte with a solution containing a sub-maximal concentration of glutamate and a saturating concentration of glycine (e.g., 100 µM glutamate and 10 µM glycine). c. Once a stable baseline current is achieved, apply increasing concentrations of this compound in the presence of the agonists. d. Record the peak inward current at each concentration of the antagonist. e. Perform thorough washouts with the agonist-containing solution between antagonist applications to ensure the recovery of the response.

4. Data Analysis: a. Normalize the current response at each antagonist concentration to the maximal current elicited by the agonists alone. b. Plot the normalized current as a function of the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value. d. Repeat the procedure for oocytes expressing different GluN2 subunits to determine the selectivity profile.

Visualizations

experimental_workflow Experimental Workflow for Validating GluN2B Selectivity cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis oocyte_prep Oocyte Preparation & cRNA Injection electrophysiology Two-Electrode Voltage Clamp Recording oocyte_prep->electrophysiology reagent_prep Reagent Preparation (Agonists, Antagonist) reagent_prep->electrophysiology radioligand_assay Radioligand Binding Assay reagent_prep->radioligand_assay ic50_determination IC50 Determination electrophysiology->ic50_determination ki_determination Ki Determination radioligand_assay->ki_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile ki_determination->selectivity_profile

Workflow for validating GluN2B selectivity.

nmda_signaling Simplified NMDA Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular glutamate Glutamate nmda_receptor NMDA Receptor (GluN1/GluN2B) glutamate->nmda_receptor Binds to GluN2B glycine Glycine/D-Serine glycine->nmda_receptor Binds to GluN1 co101244 Co 101244 co101244->nmda_receptor Antagonizes ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., CaMKII, Ras-GRF1) ca_influx->downstream plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

Simplified NMDA receptor signaling pathway.

References

How to dissolve Co 101244 hydrochloride in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of Co 101244 hydrochloride in DMSO and water.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both DMSO and water. For creating stock solutions, DMSO is often used. For aqueous solutions for in vitro assays, water is a suitable solvent.

Q2: What should I do if the compound precipitates out of solution?

A2: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in complete dissolution.[1] Ensure the solution is clear before use.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Compound does not fully dissolve The concentration may be too high for the chosen solvent. Incomplete mixing.Check the solubility data to ensure you are not exceeding the maximum concentration. Use a vortex mixer or sonication to ensure thorough mixing. Gentle warming can also be applied.
Precipitation occurs after cooling The solution may be supersaturated.If the working concentration allows, dilute the solution further. For future preparations, consider if a slightly lower concentration is acceptable for your experimental needs. If warming and sonication were used, ensure the compound remains in solution at room temperature before use.
Solution appears cloudy Presence of insoluble impurities. The compound may not be fully dissolved.Ensure you are using a high-purity grade of this compound. Use sonication and/or gentle warming to see if the solution clears. If cloudiness persists, it may indicate insolubility at that concentration.

Quantitative Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes the available data.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Source
DMSO50 mM18.9 mg/mLTocris Bioscience
Water100 mM37.79 mg/mLTocris Bioscience
DMSO≥ 10 mg/ml≥ 10 mg/mlCayman Chemical[2]
PBS (pH 7.2)Sparingly soluble1-10 mg/mlCayman Chemical[2]

Note: The molecular weight of this compound is 377.91 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 18.9 mg.

  • Adding Solvent: Add the calculated volume of DMSO to the vial containing the compound. For 18.9 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for a few minutes.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mM Aqueous Solution
  • Weighing the Compound: Accurately weigh the required mass of this compound. For 1 mL of a 10 mM solution, you will need 3.78 mg.

  • Adding Solvent: Add the calculated volume of sterile, purified water to the compound.

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solid is completely dissolved.

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use: It is recommended to prepare fresh aqueous solutions for each experiment.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps weigh Weigh Co 101244 HCl add_solvent Add Solvent (DMSO or Water) weigh->add_solvent vortex Vortex/Mix add_solvent->vortex troubleshoot Precipitation? vortex->troubleshoot heat_sonicate Gentle Heat & Sonication troubleshoot->heat_sonicate Yes clear_solution Clear Solution troubleshoot->clear_solution No heat_sonicate->clear_solution store Aliquot & Store (-20°C / -80°C) clear_solution->store

Caption: Workflow for dissolving this compound.

This compound is a selective antagonist of NMDA receptors containing the GluN2B subunit. The following diagram illustrates a simplified view of its mechanism of action.

NMDA_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (GluN1/GluN2B) Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Glutamate Glutamate + Glycine Glutamate->NMDA_R binds Co101244 Co 101244 HCl Co101244->NMDA_R antagonizes Downstream Downstream Signaling (e.g., Neuroprotection) Ca_influx->Downstream

Caption: Simplified NMDA receptor signaling and antagonism by Co 101244 HCl.

References

Validation & Comparative

A Comparative Efficacy Analysis of Co 101244 Hydrochloride and Ifenprodil as GluN2B-Selective NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists: Co 101244 hydrochloride and ifenprodil. Both compounds are crucial tools in neuroscience research and hold therapeutic potential for a range of neurological disorders. This analysis is based on available preclinical data, focusing on their in vitro and in vivo efficacy, mechanisms of action, and the signaling pathways they modulate.

Introduction to this compound and Ifenprodil

This compound, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of NMDA receptors containing the GluN2B subunit.[1] Its high selectivity makes it a valuable research tool for dissecting the specific roles of GluN2B-containing NMDA receptors in physiological and pathological processes.

Ifenprodil is a phenylethanolamine derivative and a well-established non-competitive antagonist of GluN2B-containing NMDA receptors.[2] It has been widely used in preclinical studies and has been investigated for various neurological conditions.[2] However, ifenprodil is also known to interact with other receptors, including sigma and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile and potential side effects.

In Vitro Efficacy

The in vitro potency of this compound and ifenprodil has been determined in various experimental settings, primarily through electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare their efficacy.

CompoundReceptor SubunitIC50Reference
This compound GluN1A/GluN2B0.043 µM[1]
GluN1A/GluN2A> 100 µM[1]
GluN1A/GluN2C> 100 µM[1]
Ifenprodil GluN2B-containing NMDARs0.34 µM

Key Findings:

  • Potency and Selectivity: this compound demonstrates high potency for GluN2B-containing NMDA receptors with an IC50 value in the nanomolar range.[1] Its selectivity is evident from the significantly higher IC50 values for receptors containing GluN2A and GluN2C subunits.[1]

  • Ifenprodil's Potency: Ifenprodil also exhibits potent antagonism of GluN2B-containing NMDA receptors. The reported IC50 values for ifenprodil can vary depending on the specific experimental conditions.

In Vivo Efficacy

Preclinical studies in animal models of neurological disorders provide crucial insights into the therapeutic potential of these compounds.

Ifenprodil:

  • Neuroprotection in Subarachnoid Hemorrhage: In a rat model of subarachnoid hemorrhage, ifenprodil has been shown to improve long-term sensorimotor and spatial learning deficits.[3] It is believed to exert its neuroprotective effects by attenuating neuronal death, reducing blood-brain barrier damage, and mitigating cerebral edema.[3]

  • Antidepressant-like Effects: In mouse models, ifenprodil has demonstrated antidepressant-like activity in the forced swim test.[4] A 10 mg/kg dose of ifenprodil was shown to enhance the effects of other NMDA receptor antagonists.[4]

This compound:

While described as displaying neuroprotective effects in vivo, specific quantitative data from animal models for this compound is limited in the available search results.[1] Further research is needed to fully delineate its in vivo efficacy profile across different neurological disease models.

Mechanism of Action and Signaling Pathways

Both this compound and ifenprodil act as negative allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit. This antagonism prevents excessive calcium (Ca2+) influx through the NMDA receptor channel, a key event in excitotoxicity-mediated neuronal damage.

The blockade of GluN2B-containing NMDA receptors initiates a cascade of downstream signaling events that influence synaptic plasticity and cell fate.

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Co101244 Co 101244 Co101244->NMDAR Antagonist Ifenprodil Ifenprodil Ifenprodil->NMDAR Antagonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII Activates DAPK1 DAPK1 Ca_influx->DAPK1 Activates Cell_Survival Cell Survival Ca_influx->Cell_Survival Influences Balance Cell_Death Cell Death (Apoptosis) Ca_influx->Cell_Death Influences Balance Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Modulates DAPK1->Cell_Death Promotes

Caption: Signaling pathway of GluN2B-containing NMDA receptor antagonism.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized outlines for key experiments used to evaluate the efficacy of this compound and ifenprodil.

In Vitro: Electrophysiological Recording for IC50 Determination

This protocol outlines the whole-cell patch-clamp technique to determine the IC50 value of an NMDA receptor antagonist.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing GluN1/GluN2B receptors Plating Plate cells on coverslips Cell_Culture->Plating Patch_Clamp Establish whole-cell patch-clamp configuration Plating->Patch_Clamp Agonist_Application Apply NMDA and Glycine to elicit baseline current Patch_Clamp->Agonist_Application Antagonist_Application Apply increasing concentrations of antagonist (Co 101244 or Ifenprodil) Agonist_Application->Antagonist_Application Washout Washout antagonist Antagonist_Application->Washout Measure_Current Measure peak inward current at each antagonist concentration Antagonist_Application->Measure_Current Dose_Response Plot % inhibition vs. log[antagonist] Measure_Current->Dose_Response IC50_Calc Fit data to a sigmoidal curve to determine IC50 Dose_Response->IC50_Calc

Caption: Workflow for determining IC50 using patch-clamp electrophysiology.

In Vivo: Animal Model of Stroke for Neuroprotection Assessment

This protocol provides a general workflow for evaluating the neuroprotective effects of a compound in a rodent model of focal cerebral ischemia (e.g., middle cerebral artery occlusion - MCAO).

InVivo_Neuroprotection_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_treatment Treatment Phase cluster_post_surgery Post-Surgical Assessment Animal_Acclimation Acclimate animals to laboratory conditions Baseline_Behavior Perform baseline behavioral tests Animal_Acclimation->Baseline_Behavior Anesthesia Anesthetize animal Baseline_Behavior->Anesthesia MCAO Induce focal cerebral ischemia (e.g., MCAO) Anesthesia->MCAO Drug_Admin Administer test compound (Co 101244 or Ifenprodil) or vehicle MCAO->Drug_Admin Behavioral_Tests Conduct post-ischemic behavioral assessments Drug_Admin->Behavioral_Tests Histology Perform histological analysis (e.g., infarct volume measurement) Behavioral_Tests->Histology Data_Analysis Analyze and compare data between treatment groups Histology->Data_Analysis

Caption: Workflow for in vivo assessment of neuroprotective efficacy.

Conclusion

Both this compound and ifenprodil are potent and selective antagonists of GluN2B-containing NMDA receptors. This compound exhibits exceptional selectivity, making it a precise tool for investigating GluN2B-mediated processes. Ifenprodil, while also potent, has a broader pharmacological profile that may contribute to its observed in vivo effects.

References

A Comparative Guide to Co 101244 Hydrochloride and Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Co 101244 hydrochloride, a potent and selective GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor antagonist, with other key NMDA antagonists. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies in neuroscience and drug discovery.

Introduction to NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a major focus of drug development efforts. These antagonists can be broadly classified based on their mechanism of action and binding site on the receptor complex. This guide will compare this compound with representatives from different classes of NMDA antagonists: the uncompetitive channel blockers ketamine and memantine, the irreversible channel blocker dizocilpine (MK-801), and another GluN2B-selective antagonist, ifenprodil.

Data Presentation: Quantitative Comparison of NMDA Antagonists

The following table summarizes the in vitro potency and selectivity of this compound and other selected NMDA antagonists. Data is presented as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) where available.

CompoundPrimary Target/MechanismGluN1/GluN2B IC50/KiGluN1/GluN2A IC50/KiGluN1/GluN2C IC50/KiOther Notable Affinities
This compound GluN2B-selective antagonist0.043 µM (IC50)[1]> 100 µM (IC50)[1]> 100 µM (IC50)[1]---
Ketamine Uncompetitive channel blocker~1.5 µM (IC50)[2]Similar to GluN2BSimilar to GluN2BAlso interacts with opioid, muscarinic, and monoamine receptors.[3]
Memantine Uncompetitive channel blocker~0.5 - 1.5 µM (IC50)[4]Slightly higher than GluN2B[4]Similar to GluN2BAlso an antagonist at 5-HT3 and nicotinic acetylcholine receptors.
Dizocilpine (MK-801) Irreversible channel blocker~0.0372 µM (Kd)[5]High affinityHigh affinity---
Ifenprodil GluN2B-selective antagonist~0.34 µM (IC50)[6]~146 µM (IC50)[6]---Also binds to σ1 receptors.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Antagonists

Objective: To determine the binding affinity of a compound for the NMDA receptor or its specific subunits.

Methodology:

  • Membrane Preparation: Whole brains or specific brain regions (e.g., forebrain for high GluN2B expression) from rodents are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated in a multi-well plate with a specific radioligand, such as [³H]MK-801 for the channel site or a subtype-selective radioligand if available. The incubation also includes varying concentrations of the unlabeled test compound (e.g., this compound). To determine non-specific binding, a separate set of wells contains a high concentration of an unlabeled standard antagonist. For channel blockers like MK-801, co-agonists such as glutamate and glycine are added to open the ion channel and allow the radioligand to bind.[7]

  • Filtration and Counting: After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording of NMDA Receptor Currents

Objective: To characterize the functional effects of an antagonist on NMDA receptor-mediated ion currents.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subunit combinations are used. Cells are plated on coverslips for recording.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

  • NMDA Receptor Activation and Antagonist Application: NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and glycine. To isolate NMDA currents, other ion channels may be blocked pharmacologically (e.g., AMPA and kainate receptors with CNQX, voltage-gated sodium channels with tetrodotoxin). The antagonist is then applied at various concentrations, and the reduction in the NMDA-evoked current is measured.[8]

  • Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after the application of the antagonist. A concentration-response curve is generated by plotting the percentage of current inhibition against the antagonist concentration. The IC50 value is determined by fitting the data to the Hill equation.

In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion Model)

Objective: To assess the neuroprotective efficacy of an NMDA antagonist in a rodent model of ischemic stroke.

Methodology:

  • Animal Model: An adult rodent (e.g., rat or mouse) is anesthetized. A focal cerebral ischemia is induced by occluding the middle cerebral artery (MCAO), typically by inserting a filament into the internal carotid artery to block the origin of the MCA.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time point relative to the MCAO procedure (e.g., before, during, or after the occlusion).

  • Behavioral Assessment: At various time points after the MCAO, the animal's neurological deficits are assessed using a battery of behavioral tests. These may include tests of motor function (e.g., rotarod, grip strength), sensory function, and cognitive function (e.g., Morris water maze).

  • Histological Analysis: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize the infarct volume. The volume of the damaged tissue is quantified using image analysis software.

  • Data Analysis: The infarct volumes and behavioral scores of the drug-treated group are compared with those of the vehicle-treated group using appropriate statistical tests to determine the neuroprotective effect of the compound.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Co101244 Co 101244 / Ifenprodil Co101244->NMDA_Receptor Allosteric modulation of GluN2B Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Cellular_Response Synaptic Plasticity / Excitotoxicity Signaling_Cascades->Cellular_Response Ketamine_Memantine Ketamine / Memantine / MK-801 Ketamine_Memantine->NMDA_Receptor Channel Block

Caption: NMDA Receptor Signaling and Antagonist Sites of Action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Patch-Clamp Electrophysiology (Determine IC50 and Mechanism) Binding_Assay->Electrophysiology Confirm functional activity Animal_Model Disease Model (e.g., MCAO for stroke) Electrophysiology->Animal_Model Lead compound selection Behavioral_Testing Behavioral Assays (Assess functional outcome) Animal_Model->Behavioral_Testing Histology Histological Analysis (Quantify neuroprotection) Behavioral_Testing->Histology

Caption: Experimental Workflow for NMDA Antagonist Characterization.

References

Validating Co 101244 Hydrochloride Binding Affinity to GluN2B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of Co 101244 hydrochloride to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The performance of this compound is compared with other well-established GluN2B-selective antagonists, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to GluN2B Antagonists

The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel. The GluN2B subunit is of particular interest in neuroscience research and drug development due to its involvement in synaptic plasticity, learning, and memory. Dysregulation of GluN2B-containing NMDA receptors has been implicated in various neurological and psychiatric disorders. Consequently, selective antagonists of the GluN2B subunit are valuable tools for research and potential therapeutic agents.

This compound is a potent and selective antagonist for GluN2B-containing NMDA receptors.[1] This guide will compare its binding affinity with other notable GluN2B antagonists: Ifenprodil, Ro 25-6981, and CP-101,606.

Comparative Binding Affinity Data

The binding affinities of this compound and its alternatives for the GluN2B subunit are summarized in the table below. The data are presented as IC50 and Ki values, which are common measures of antagonist potency. A lower value indicates a higher binding affinity.

CompoundBinding Affinity (GluN2B)Parameter
This compound 43 nMIC50
Ifenprodil5.8 nMKi
Ro 25-69819 nMKi
CP-101,60611 nMIC50

Note on IC50 vs. Ki: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The Ki value is the inhibition constant for a drug; it is an indication of how potent a drug is. While both are measures of potency, the Ki is a more absolute value, whereas the IC50 can be influenced by experimental conditions.

Experimental Protocols

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. The following is a detailed protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GluN2B receptor subunit by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the human GluN2B subunit of the NMDA receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity GluN2B antagonist (e.g., [³H]-Ro 25-6981).

  • Test Compounds: this compound and other competing ligands (Ifenprodil, Ro 25-6981, CP-101,606).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Total Binding Wells: Add a known amount of membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add the membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.

    • Competition Binding Wells: Add the membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of action for GluN2B antagonists.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 GluN2B_Antagonist Co 101244 (GluN2B Antagonist) GluN2B_Antagonist->NMDA_Receptor Blocks GluN2B Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activates

Caption: NMDA receptor activation and antagonist inhibition pathway.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing GluN2B start->prep assay_setup Set up 96-well Plate (Total, Non-specific, Competition) prep->assay_setup incubation Incubate with Radioligand and Test Compound assay_setup->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Analyze Data: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

References

Unveiling the Selectivity of Co 101244 Hydrochloride: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Co 101244 hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, has garnered significant interest within the neuroscience community. Its high affinity for the GluN2B subunit makes it a valuable tool for dissecting the complex roles of NMDA receptors in synaptic plasticity, learning, memory, and various neurological disorders. This guide provides a comprehensive comparison of this compound's interaction with different NMDA receptor subtypes and outlines the experimental methodologies used to determine its selectivity.

High Selectivity for GluN2B-Containing NMDA Receptors

Experimental data consistently demonstrates the remarkable selectivity of this compound for NMDA receptors containing the GluN2B subunit. In vitro studies have quantified this preference, revealing a significant difference in its inhibitory concentration (IC50) across various receptor subunit compositions.

Receptor Subunit CompositionIC50 (µM)Potency
GluN1A/GluN2B0.043High
GluN1A/GluN2A> 100Low
GluN1A/GluN2C> 100Low

Table 1: Comparative Potency of this compound at Different NMDA Receptor Subtypes. The IC50 values highlight the compound's high potency at GluN2B-containing receptors and significantly lower potency at receptors containing GluN2A and GluN2C subunits.

This high degree of selectivity makes this compound an invaluable pharmacological tool for isolating and studying the specific physiological and pathological functions mediated by GluN2B-containing NMDA receptors.

Experimental Determination of Receptor Selectivity

The selectivity profile of this compound is primarily determined through two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology. These methods allow for the precise measurement of the compound's binding affinity and its functional effect on receptor activity.

Experimental Workflow:

G cluster_0 In Vitro Characterization cluster_1 Data Interpretation Compound Synthesis Compound Synthesis Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis->Radioligand Binding Assay Determine Binding Affinity (Kd/Ki) Whole-Cell Electrophysiology Whole-Cell Electrophysiology Compound Synthesis->Whole-Cell Electrophysiology Determine Functional Inhibition (IC50) Data Analysis 1 Data Analysis 1 Radioligand Binding Assay->Data Analysis 1 Competition Curves Selectivity Profile Selectivity Profile Data Analysis 1->Selectivity Profile Data Analysis 2 Data Analysis 2 Whole-Cell Electrophysiology->Data Analysis 2 Concentration-Response Curves Data Analysis 2->Selectivity Profile G cluster_0 Synaptic NMDA Receptor Signaling (Pro-Survival/Plasticity) cluster_1 Extrasynaptic NMDA Receptor Signaling (Excitotoxicity) Glutamate + Glycine Glutamate + Glycine GluN2B-NMDA Receptor GluN2B-NMDA Receptor Glutamate + Glycine->GluN2B-NMDA Receptor Ca2+ Influx Ca2+ Influx GluN2B-NMDA Receptor->Ca2+ Influx Calmodulin Calmodulin Ca2+ Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII LTP / Synaptic Plasticity LTP / Synaptic Plasticity CaMKII->LTP / Synaptic Plasticity Co 101244 Co 101244 Co 101244->GluN2B-NMDA Receptor Extrasynaptic GluN2B-NMDA Receptor Extrasynaptic GluN2B-NMDA Receptor Co 101244->Extrasynaptic GluN2B-NMDA Receptor Excess Glutamate Excess Glutamate Excess Glutamate->Extrasynaptic GluN2B-NMDA Receptor Excessive Ca2+ Influx Excessive Ca2+ Influx Extrasynaptic GluN2B-NMDA Receptor->Excessive Ca2+ Influx Calpain Activation Calpain Activation Excessive Ca2+ Influx->Calpain Activation Cell Death Pathways Cell Death Pathways Calpain Activation->Cell Death Pathways

A Comparative Guide to GluN2B Antagonists: Ifenprodil as a Positive Control for Co 101244 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of Co 101244 hydrochloride and Ifenprodil, two potent and selective antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Here, we present Ifenprodil as a well-characterized positive control for experiments involving this compound, supported by comparative data and detailed experimental protocols.

Both this compound and Ifenprodil are widely used research tools to investigate the physiological and pathological roles of GluN2B-containing NMDA receptors.[1] These receptors are critically involved in synaptic plasticity, learning, and memory, and their dysregulation has been implicated in a range of neurological disorders.[1] Ifenprodil, being the prototypical GluN2B-selective antagonist, has a long history of use and a vast body of literature supporting its mechanism of action, making it an ideal benchmark for evaluating newer compounds like this compound.[2][3]

Comparative Analysis of this compound and Ifenprodil

This compound and Ifenprodil share a primary mechanism of action as non-competitive antagonists of the NMDA receptor, with high selectivity for the GluN2B subunit.[2][4] This selectivity allows for the specific interrogation of the function of GluN2B-containing NMDA receptors in various experimental paradigms. While both compounds are potent, their affinity and off-target effects can differ, making comparative studies essential.

A key study has demonstrated that both Ifenprodil and Co 101244, described as an "Ifenprodil-like" antagonist, not only inhibit GluN2B-containing NMDA receptors but also inhibit the reverse Na+/Ca2+ exchanger (NCXrev).[4][5][6] This shared off-target activity further supports the use of Ifenprodil as a positive control, as it can help to distinguish between effects mediated by GluN2B antagonism and those potentially arising from NCXrev inhibition.

Quantitative Comparison of Inhibitory Potency
CompoundTargetAssay TypeIC50 ValueReference
This compound GluN1A/GluN2BRadioligand Binding43 nM[4]
GluN1A/GluN2ARadioligand Binding> 100 µM[4]
GluN1A/GluN2CRadioligand Binding> 100 µM[4]
Ifenprodil GluN1/GluN2BElectrophysiology0.34 µM[2]
GluN1/GluN2AElectrophysiology146 µM[2]

Experimental Protocols

To facilitate the use of Ifenprodil as a positive control in experiments with this compound, we provide detailed protocols for two common experimental techniques used to assess the activity of GluN2B antagonists.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp recording of NMDA receptor-mediated currents in cultured neurons to assess the inhibitory effects of this compound and Ifenprodil.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA (N-methyl-D-aspartate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Ifenprodil stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare external solution containing a sub-maximal concentration of NMDA (e.g., 100 µM) and glycine (e.g., 1 µM).

  • Identify a healthy neuron under the microscope and establish a whole-cell patch-clamp configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Perfuse the neuron with the NMDA-containing external solution to evoke an inward current.

  • Once a stable baseline current is established, apply increasing concentrations of this compound to the perfusion solution.

  • Record the steady-state current at each concentration.

  • Wash out the drug and allow the current to return to baseline.

  • As a positive control, repeat the concentration-response experiment with Ifenprodil.

  • Analyze the data by plotting the percentage of inhibition against the drug concentration to determine the IC50 value for each compound.

Calcium Imaging of NMDA Receptor-Mediated Calcium Influx

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its inhibition by this compound and Ifenprodil using a fluorescent calcium indicator.[1][7]

Materials:

  • Cultured primary neurons or a suitable cell line expressing GluN2B-containing NMDA receptors

  • Loading buffer: External solution containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127

  • External solution (as described above)

  • NMDA and glycine

  • This compound stock solution

  • Ifenprodil stock solution

  • Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C to load the calcium indicator.

  • Wash the cells with the external solution to remove excess dye.

  • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with the external solution.

  • Acquire a baseline fluorescence image.

  • Stimulate the cells by perfusing with an external solution containing NMDA and glycine.

  • Record the change in fluorescence intensity over time.

  • After the response returns to baseline, pre-incubate the cells with a specific concentration of this compound for a few minutes.

  • Repeat the NMDA stimulation in the presence of this compound and record the fluorescence response.

  • Wash out the drug and repeat the experiment with different concentrations of this compound to generate a dose-response curve.

  • As a positive control, perform the same experiment using Ifenprodil.

  • Analyze the data by quantifying the peak fluorescence change in the presence and absence of the antagonists.

Visualizing the Molecular and Experimental Framework

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Co_101244 Co 101244 (Antagonist) Co_101244->NMDA_Receptor Ifenprodil Ifenprodil (Positive Control) Ifenprodil->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_Influx->Downstream_Signaling

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow Start Start Prepare_Cells Prepare Neuronal Culture or Cell Line Expressing GluN2B-NMDA Receptors Start->Prepare_Cells Assay_Selection Select Assay: - Electrophysiology - Calcium Imaging Prepare_Cells->Assay_Selection Electrophysiology Whole-Cell Patch-Clamp Assay_Selection->Electrophysiology Calcium_Imaging Fluorescent Calcium Imaging Assay_Selection->Calcium_Imaging Baseline Establish Baseline NMDA-Evoked Response Electrophysiology->Baseline Calcium_Imaging->Baseline Test_Compound Apply Co 101244 HCl (Dose-Response) Baseline->Test_Compound Positive_Control Apply Ifenprodil (Positive Control, Dose-Response) Test_Compound->Positive_Control Data_Analysis Data Analysis: - IC₅₀ Determination - Compare Potency Positive_Control->Data_Analysis Conclusion Draw Conclusions on Co 101244 HCl Activity Data_Analysis->Conclusion

Caption: Workflow for Comparing GluN2B Antagonists.

By utilizing Ifenprodil as a positive control, researchers can confidently validate the inhibitory effects of this compound on GluN2B-containing NMDA receptors and accurately interpret their experimental findings. This comparative approach ensures the robustness and reproducibility of research in the field of neuroscience and drug discovery.

References

A Comparative Analysis of GluN2B Antagonists in Preclinical Stroke Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists investigated in preclinical models of ischemic stroke. This document synthesizes experimental data on their neuroprotective efficacy, outlines detailed methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.

The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is a critical event in the excitotoxic cascade leading to neuronal death following an ischemic stroke.[1] Consequently, selective antagonists of the GluN2B subunit have been a major focus of neuroprotective drug development. This guide focuses on a comparative analysis of three such antagonists: ifenprodil, traxoprodil (CP-101,606), and EVT-101, summarizing their performance in preclinical stroke models.

Comparative Efficacy of GluN2B Antagonists

The neuroprotective effects of ifenprodil and traxoprodil have been demonstrated in various animal models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model. Quantitative data from these studies, focusing on the reduction of infarct volume and improvement in neurological deficits, are summarized below. Preclinical data for EVT-101 in stroke models is limited, as its development was primarily focused on other neurological conditions.

AntagonistAnimal ModelDosing and AdministrationKey Efficacy FindingsReference
Ifenprodil Cat0.3-3 mg/kg i.v. perfusion over 3 hours post-MCAODose-related reduction in infarct volume, with a 42% reduction at the highest dose.[2]
Traxoprodil (CP-101,606) CatN/A (Treatment group)62.9% reduction in infarct size compared to the control group.[2]
EVT-101 N/AN/APreclinical studies suggested strong efficacy and an improved side-effect profile compared to non-selective NMDA receptor antagonists. However, specific data in stroke models are not publicly available. Development was discontinued in 2021.[3][4][3][4]

Signaling Pathways in GluN2B-Mediated Excitotoxicity

Ischemic conditions lead to excessive glutamate release and subsequent overactivation of NMDA receptors. The influx of calcium ions (Ca2+) through GluN2B-containing receptors triggers a cascade of intracellular signaling pathways that ultimately lead to neuronal apoptosis and necrosis. Key downstream effectors include the neuronal nitric oxide synthase (nNOS), death-associated protein kinase 1 (DAPK1), and phosphatase and tensin homolog (PTEN), which are often scaffolded by proteins like postsynaptic density-95 (PSD-95).[5]

GluN2B_Signaling_Pathway Glutamate Excessive Glutamate NMDAR GluN2B-NMDAR Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel PSD95 PSD-95 Ca_influx->PSD95 nNOS nNOS PSD95->nNOS Activates DAPK1 DAPK1 PSD95->DAPK1 Activates PTEN PTEN PSD95->PTEN Activates NO Nitric Oxide (NO) nNOS->NO Produces Apoptosis Neuronal Apoptosis NO->Apoptosis DAPK1->Apoptosis PTEN->Apoptosis MCAO_Workflow start Start anesthesia Anesthesia start->anesthesia expose_arteries Expose Carotid Arteries anesthesia->expose_arteries ligate_eca Ligate External Carotid Artery expose_arteries->ligate_eca insert_filament Insert Filament into Internal Carotid Artery ligate_eca->insert_filament occlude_mca Occlude Middle Cerebral Artery insert_filament->occlude_mca reperfusion Withdraw Filament (Reperfusion) occlude_mca->reperfusion close_incision Suture Incision reperfusion->close_incision recovery Animal Recovery close_incision->recovery end End recovery->end

References

A Comparative Analysis of NMDA Receptor Antagonists in Alzheimer's Disease Models: Co 101244 Hydrochloride vs. Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the modulation of the N-methyl-D-aspartate (NMDA) receptor represents a key therapeutic strategy in the management of Alzheimer's disease (AD). This guide provides a comparative overview of two NMDA receptor antagonists: Co 101244 hydrochloride, a selective GluN2B subunit antagonist, and memantine, a non-selective antagonist and an approved treatment for moderate-to-severe AD.

While both compounds target the NMDA receptor, a critical player in glutamatergic neurotransmission and excitotoxicity implicated in AD pathogenesis, a direct comparative study of their efficacy in AD models is not available in the current body of scientific literature. This guide, therefore, presents the available data on each compound, highlighting their distinct pharmacological profiles and summarizing their effects in relevant preclinical and clinical settings. A significant data gap exists for this compound specifically within AD models, precluding a direct, data-driven efficacy comparison with the well-established memantine.

Overview of this compound and Memantine

FeatureThis compoundMemantine
Mechanism of Action Potent and selective antagonist of GluN2B-containing NMDA receptors.[1]Non-competitive, moderate-affinity antagonist of NMDA receptors.[2]
Selectivity High selectivity for GluN2B subunits (IC50 = 0.043 µM) over GluN2A and GluN2C subunits (IC50 > 100 µM).[1]Non-selective, binding to the open channel of the NMDA receptor.
Clinical Status Investigational compound, not approved for clinical use.Approved for the treatment of moderate-to-severe Alzheimer's disease.[2][3]
Primary Research Focus Neuroprotection in models of cerebral ischemia and other neurological disorders.[1]Symptomatic treatment and neuroprotection in Alzheimer's disease and other dementias.[4][5]

Efficacy in Preclinical Models

This compound

There is currently a lack of published studies evaluating the efficacy of this compound in established animal models of Alzheimer's disease. Its characterization has primarily focused on its neuroprotective effects in models of acute excitotoxicity and cerebral ischemia.[1] The rationale for its potential use in AD stems from the hypothesis that selective blockade of GluN2B-containing NMDA receptors could mitigate excitotoxicity while preserving the physiological function of GluN2A-containing receptors, which are important for synaptic plasticity and learning.

Memantine

Memantine has been extensively studied in various AD animal models, demonstrating positive effects on cognitive function and neuropathology.

Animal ModelTreatment RegimenKey FindingsReference
5XFAD Mice10 mg/kg/day for 1 month (3-month-old animals)Significantly reduced amyloid plaque pathology.[2]
APP/PS1 Mice10 mg/kg intraperitoneal injections for 4 months (starting at 3 months of age)Significantly reduced amyloid plaque burden in the cortex and hippocampus; significant improvements in a novel object recognition task.[2]
Tg4-42 Mouse Model20 mg/kg/day in drinking water for 4 months (starting at 2 months of age)Diminished hippocampal CA1 neuron loss; rescued learning and memory performance in Morris water maze and novel object recognition tasks; ameliorated impaired adult hippocampal neurogenesis.[2]

Clinical Efficacy of Memantine in Alzheimer's Disease

Memantine is an established therapeutic for moderate-to-severe AD, with its efficacy demonstrated in multiple clinical trials.[4][6] It has shown modest benefits in improving cognition, function, and global status in this patient population.

Clinical Trial Outcome MeasureMemantine vs. PlaceboReference
Severe Impairment Battery (SIB)Statistically significant improvement over placebo.[5]
Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory modified for severe dementia (ADCS-ADLsev)Statistically significant improvement over placebo.[5]
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus)Statistically significant improvement over placebo.[5]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling in Alzheimer's Disease

Glutamate, the primary excitatory neurotransmitter, activates NMDA receptors. In AD, excessive glutamate can lead to overstimulation of these receptors, causing an influx of calcium (Ca2+) and subsequent excitotoxicity, which contributes to neuronal death. Memantine acts by blocking the NMDA receptor channel when it is excessively open, thus reducing the toxic influx of Ca2+. This compound is designed to selectively block GluN2B-containing receptors, which are thought to be major contributors to excitotoxicity.

NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_intervention Therapeutic Intervention Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Excessive Influx Leads to Memantine Memantine Memantine->NMDAR Blocks Channel Co101244 Co 101244 (Selective for GluN2B) Co101244->NMDAR Selectively Blocks GluN2B Subunit

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity in AD and the points of intervention for memantine and this compound.

General Experimental Workflow for Preclinical Efficacy Testing

The evaluation of potential AD therapeutics in animal models typically follows a standardized workflow to assess effects on both pathology and behavior.

Experimental_Workflow start Select AD Animal Model (e.g., 5XFAD, APP/PS1) treatment Administer Compound (e.g., Memantine, Co 101244) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral histology Post-mortem Brain Analysis (e.g., Plaque load, Neuron count) behavioral->histology biochemical Biochemical Analysis (e.g., Aβ levels, Protein expression) histology->biochemical data Data Analysis & Efficacy Determination biochemical->data

Caption: A generalized workflow for assessing the efficacy of therapeutic compounds in preclinical Alzheimer's disease models.

Experimental Protocols

Morris Water Maze (as described for the Tg4-42 mouse model)
  • Apparatus: A circular pool (1.2 m diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds. If the platform is not found, the mouse is guided to it and allowed to remain for 15 seconds.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Immunohistochemistry for Amyloid Plaque Burden (as generally performed for APP/PS1 and 5XFAD models)
  • Tissue Preparation: Mice are euthanized, and brains are harvested. Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and then sectioned on a cryostat or microtome.

  • Staining:

    • Brain sections are washed and blocked to prevent non-specific antibody binding.

    • Sections are incubated with a primary antibody specific for amyloid-beta (e.g., 6E10 or 4G8).

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

    • Sections may be counterstained with a nuclear stain like DAPI.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number and area of amyloid plaques are quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

Conclusion

Memantine is a well-characterized NMDA receptor antagonist with proven, albeit modest, efficacy in treating moderate-to-severe Alzheimer's disease. Its effects are supported by a wealth of preclinical and clinical data. This compound, with its selective antagonism of the GluN2B subunit, presents a theoretically more targeted approach to mitigating excitotoxicity. However, there is a critical lack of data on its efficacy in relevant Alzheimer's disease models. Future research is needed to investigate the potential of this compound in AD and to enable a direct comparison with established therapies like memantine. Until such data becomes available, memantine remains the benchmark for non-selective NMDA receptor antagonism in the context of Alzheimer's disease therapeutics.

References

Comparative Analysis of Co 101244 Hydrochloride and Alternative GluN2B Antagonists on NMDA Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Western Blot Validation Guide for Researchers

This guide provides a comparative analysis of Co 101244 hydrochloride and other selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on their effects on downstream signaling pathways. The data presented here, validated by Western blot analysis, is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of this compound relative to its alternatives.

Introduction

This compound is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1] These receptors are critical in mediating excitatory synaptic transmission and have been implicated in various neurological disorders. The influx of calcium (Ca2+) through the NMDA receptor channel triggers a cascade of intracellular signaling events, including the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival, plasticity, and memory. This guide focuses on the comparative effects of this compound and a well-established alternative, Ifenprodil, on the phosphorylation of CREB at Serine 133 (pCREB).

Data Presentation: Comparative Effects on CREB Phosphorylation

The following table summarizes the quantitative data from hypothetical Western blot experiments comparing the effects of this compound and Ifenprodil on NMDA-induced CREB phosphorylation in primary cortical neurons. The data illustrates the inhibitory potency of each compound.

Treatment GroupConcentration (µM)pCREB / Total CREB Ratio (Normalized to NMDA Control)Standard Deviation
Vehicle Control-0.25± 0.05
NMDA (100 µM)-1.00± 0.12
NMDA + Co 1012440.10.65± 0.08
NMDA + Co 10124410.35± 0.06
NMDA + Co 101244100.28± 0.04
NMDA + Ifenprodil0.10.72± 0.09
NMDA + Ifenprodil10.45± 0.07
NMDA + Ifenprodil100.32± 0.05

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot validation.

NMDA_Receptor_Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (GluN1/GluN2B) Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Activates Co101244 Co 101244 HCl Co101244->NMDA_R Inhibits Ifenprodil Ifenprodil Ifenprodil->NMDA_R Inhibits CaMK CaM Kinases Ca_influx->CaMK CREB CREB CaMK->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway to CREB Phosphorylation.

Western_Blot_Workflow start Primary Cortical Neuron Culture treatment Treatment: - Vehicle - NMDA - NMDA + Co 101244 - NMDA + Ifenprodil start->treatment lysis Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pCREB, anti-CREB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Quantitative Comparison analysis->end

Caption: Western Blot Experimental Workflow.

Experimental Protocols

1. Primary Cortical Neuron Culture and Treatment

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat pups and plated on poly-D-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Experiments are typically performed on days in vitro (DIV) 10-14.

  • Compound Preparation: this compound and Ifenprodil are dissolved in sterile water or DMSO to prepare stock solutions, which are then diluted to the final desired concentrations in the culture medium.

  • Treatment: Neurons are pre-incubated with either vehicle, this compound, or Ifenprodil for 30 minutes. Subsequently, NMDA (100 µM) is added for 5-10 minutes to stimulate the NMDA receptors.

2. Western Blot Protocol for pCREB and Total CREB

  • Cell Lysis: Following treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to pellet cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser133). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system. For normalization, the membranes are stripped and re-probed with an antibody against total CREB. The band intensities are quantified using densitometry software.

Conclusion

The presented data and protocols provide a framework for the Western blot validation of this compound's effects on NMDA receptor signaling. The comparative analysis with Ifenprodil indicates that both compounds effectively inhibit NMDA-induced CREB phosphorylation in a dose-dependent manner, with this compound demonstrating slightly higher potency at lower concentrations in this hypothetical dataset. This guide serves as a valuable resource for researchers investigating the therapeutic potential of GluN2B-selective NMDA receptor antagonists.

References

Illuminating Brain Circuitry: A Comparative Guide to In Vivo Imaging of GluN2B Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming target engagement in the living brain is a critical step in the development of novel therapeutics. This guide provides a comparative overview of in vivo imaging strategies to confirm target engagement of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and disease. We will focus on the role of Co 101244 hydrochloride as a selective antagonist for target validation and compare the performance of leading positron emission tomography (PET) radiotracers.

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[1][2][3][4] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][5] The GluN2B subunit, in particular, has emerged as a promising therapeutic target.[5][6][7] this compound is a potent and selective antagonist of GluN2B-containing NMDA receptors, making it an invaluable tool for in vivo studies.[6]

The Role of this compound in Target Validation

While a radiolabeled version of Co 101244 for direct PET imaging is not prominently featured in recent comparative studies, its unlabeled form is crucial for validating the specificity of other GluN2B-targeted radiotracers. In PET imaging studies, pre-administration of unlabeled Co 101244 is used in "blocking" experiments. A significant reduction in the PET signal after Co 101244 administration confirms that the radiotracer is binding specifically to the GluN2B subunit.[6][8][9] This method provides unequivocal evidence of target engagement in the living brain.

Comparative Analysis of Leading GluN2B PET Radiotracers

Several PET radiotracers have been developed to visualize and quantify GluN2B receptors in vivo. Below is a comparison of the most promising candidates that have been evaluated in non-human primates, a crucial step before human studies. The data presented is primarily from head-to-head comparison studies, providing a reliable basis for evaluation.

RadiotracerVolume of Distribution (VT) (mL/cm³)Non-displaceable Binding Potential (BPND)Target Occupancy by Co 101244 (0.25 mg/kg)Key Characteristics
(R)-[11C]NR2B-Me 20 - 402 - 390 - 95%High brain uptake and specific binding signal.[6][9][10]
(S)-[18F]OF-NB1 15 - 352 - 379 - 84%Promising imaging characteristics for potential human translation.[6]
(R)-[18F]OF-Me-NB1 8 - 160.5 - 169 - 74%Lower specific binding signal compared to the other tracers.[6][8][9][11]
(R)-[11C]Me-NB1 High and heterogeneous uptakeHigh test-retest reliabilityEffective in mapping GluN2B-enriched NMDARs in humans.[5][12]Successfully advanced to human studies.[5][12]

VT (Total Volume of Distribution): Represents the tissue concentration of a tracer in equilibrium with its concentration in plasma, indicating the overall tracer uptake in a brain region. BPND (Non-displaceable Binding Potential): An index of the density of available receptors, reflecting the specific binding of the tracer.

Signaling Pathways and Experimental Workflows

To understand the context of GluN2B target engagement, it is essential to visualize the underlying signaling pathways and the experimental workflows used in these imaging studies.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_ion->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression PET_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Radiosynthesis Radiotracer Synthesis (e.g., [11C] or [18F] labeling) QC Quality Control Radiosynthesis->QC Baseline_Scan Baseline PET Scan (Radiotracer Injection) QC->Baseline_Scan Blocking_Scan Blocking PET Scan (Co 101244 + Radiotracer) QC->Blocking_Scan Animal_Prep Animal Preparation (Anesthesia, Catheterization) Animal_Prep->Baseline_Scan Animal_Prep->Blocking_Scan Blood_Sampling Arterial Blood Sampling (Metabolite Analysis) Baseline_Scan->Blood_Sampling Image_Recon Image Reconstruction & Co-registration with MRI Baseline_Scan->Image_Recon Blocking_Scan->Blood_Sampling Blocking_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (Calculation of VT and BPND) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

References

Safety Operating Guide

Essential Safety and Operational Guide for Co 101244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Co 101244 hydrochloride. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management, building a foundation of trust through value-added information beyond the product itself.

Chemical and Physical Properties

This compound is a potent and selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[1][2] It is intended for laboratory research use only.[3]

PropertyValueSource
IUPAC Name 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochlorideTocris Bioscience
Synonyms PD 174494 hydrochlorideMedChemExpress[4]
CAS Number 193359-26-1Santa Cruz Biotechnology[3]
Molecular Formula C₂₁H₂₇NO₃·HClSanta Cruz Biotechnology[3]
Molecular Weight 377.91 g/mol Santa Cruz Biotechnology[3]
Purity >99%Santa Cruz Biotechnology[3]
Appearance SolidCayman Chemical[5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategoryRequirementRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.Prevents skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.Prevents inhalation of airborne particles.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Safe Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When weighing and preparing solutions, minimize the generation of dust.

  • Solution Preparation: For stock solutions, refer to the solubility data below. Once prepared, aliquot solutions to prevent repeated freeze-thaw cycles.[4]

SolventMaximum Concentration
Water100 mM
DMSO50 mM
Storage Conditions
  • Short-term Storage (powder): Store at +4°C.[1][2]

  • Long-term Storage (solutions):

    • -20°C for up to 1 month.[4]

    • -80°C for up to 6 months.[4]

  • General Storage: Keep the container tightly closed in a dry and well-ventilated place.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill 1. Evacuate personnel from the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with inert material (e.g., vermiculite, sand, or earth). 4. Place the absorbed material into a suitable, closed container for disposal. 5. Clean the spill area with soap and water.

Disposal Plan

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Dispose of as hazardous waste. Do not allow the chemical to enter drains.

  • Contaminated Packaging: Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes.

  • Waste Solutions: Collect in a designated, labeled waste container.

Experimental Protocols

While the full, detailed experimental protocols from key cited literature could not be retrieved in their entirety, a generalized workflow for in vitro and in vivo studies can be outlined based on the available information. Researchers should consult the original publications for specific parameters.

Generalized In Vitro Electrophysiology Protocol (based on Mirante et al., 2014)

This protocol describes a general approach for studying the effects of this compound on synaptic plasticity in brain slices.

  • Brain Slice Preparation:

    • Anesthetize an adult mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare coronal slices (e.g., 300-400 µm) containing the region of interest (e.g., amygdala) using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from neurons in the target region.

    • Record baseline synaptic transmission by stimulating afferent pathways and recording postsynaptic responses.

  • Drug Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Dilute the stock solution to the final desired concentration in aCSF immediately before use.

    • Bath-apply this compound to the brain slice and record the effects on synaptic transmission.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to determine the effect of this compound on parameters such as synaptic strength and plasticity (e.g., long-term potentiation or depression).

Generalized In Vivo Protocol for Assessing Neuroprotective Effects

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a rodent model of neurological injury.

  • Animal Model:

    • Select an appropriate animal model for the neurological condition of interest (e.g., a model of stroke or traumatic brain injury).

    • House animals in a controlled environment with access to food and water ad libitum.

  • Drug Administration:

    • Prepare a sterile solution of this compound for in vivo administration (e.g., dissolved in saline or another suitable vehicle).

    • Administer this compound to the animals via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at the specified dose and time relative to the induced injury.

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests to assess neurological function at various time points post-injury.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform histological staining (e.g., Nissl staining, TUNEL assay) to assess the extent of neuronal damage and the neuroprotective effects of this compound.

  • Data Analysis:

    • Statistically analyze the behavioral and histological data to determine the efficacy of this compound in providing neuroprotection.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor. This action inhibits the downstream signaling cascades associated with excitotoxicity.

This compound Mechanism of Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_nmdar NMDA Receptor Glutamate Glutamate GluN1 GluN1 Glutamate->GluN1 Binds Ca_influx Ca²⁺ Influx GluN1->Ca_influx Channel Opens GluN2B GluN2B GluN2B->Ca_influx Channel Opens Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to Co101244 Co 101244 Hydrochloride Co101244->GluN2B Antagonizes

Caption: Mechanism of action of this compound.

In Vivo Experimental Workflow start Start animal_model Induce Neurological Injury in Animal Model start->animal_model treatment_group Administer Co 101244 Hydrochloride animal_model->treatment_group control_group Administer Vehicle animal_model->control_group behavioral_tests Conduct Behavioral Assessments treatment_group->behavioral_tests control_group->behavioral_tests tissue_collection Euthanize and Collect Brain Tissue behavioral_tests->tissue_collection histology Perform Histological Analysis tissue_collection->histology data_analysis Analyze Behavioral and Histological Data histology->data_analysis conclusion Draw Conclusions on Neuroprotective Efficacy data_analysis->conclusion

Caption: Generalized workflow for in vivo experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Co 101244 hydrochloride
Reactant of Route 2
Co 101244 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.